2-Hydroxy-3-methyl-5-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63888. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTYZBDNBMVYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176314 | |
| Record name | 3-Methyl-5-nitro-2-pyridone | |
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Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21901-34-8 | |
| Record name | 3-Methyl-5-nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21901-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methyl-5-nitro-2-pyridone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21901-34-8 | |
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| Record name | 3-Methyl-5-nitro-2-pyridone | |
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| Record name | 3-methyl-5-nitro-2-pyridone | |
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| Record name | 3-Methyl-5-nitro-2-pyridone | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Hydroxy-3-methyl-5-nitropyridine from 2-amino-3-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for producing 2-hydroxy-3-methyl-5-nitropyridine from the starting material 2-amino-3-methylpyridine. The synthesis is a two-step process involving an initial nitration followed by a diazotization and subsequent hydrolysis. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathways and workflows using Graphviz diagrams.
Synthetic Strategy Overview
The conversion of 2-amino-3-methylpyridine to this compound is not typically achieved in a single step. The most viable and well-documented approach involves a two-stage synthesis:
-
Step 1: Nitration. The starting material, 2-amino-3-methylpyridine, undergoes electrophilic aromatic substitution to introduce a nitro group (-NO₂) at the 5-position of the pyridine ring, yielding 2-amino-3-methyl-5-nitropyridine.
-
Step 2: Diazotization and Hydrolysis. The amino group of the intermediate is converted into a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group, affording the final product, this compound.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 2-amino-3-methyl-5-nitropyridine
This procedure outlines the nitration of 2-amino-3-methylpyridine.
Experimental Protocol:
-
In a reaction vessel, dissolve 2-amino-3-methylpyridine in concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath.
-
Separately, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0°C.
-
Slowly add the nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine, ensuring the temperature is maintained below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a range of 35-50°C for a specified duration to ensure complete reaction.
-
Cool the reaction mixture to room temperature and carefully pour it onto ice.
-
Neutralize the solution with a base, such as concentrated ammonia, which will cause the product to precipitate.
-
Collect the precipitate by filtration and wash it sequentially with water and a suitable solvent (e.g., 50% aqueous DMFA) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent like DMFA to yield pure 2-amino-3-methyl-5-nitropyridine.
Quantitative Data for Nitration:
| Parameter | Value | Reference |
| Starting Material | 2-amino-3-methylpyridine (3-methylpyridin-2-amine) | [1] |
| Molar Mass of Starting Material | 108.14 g/mol | |
| Reagents | Fuming Nitric Acid (d=1.5), Concentrated Sulfuric Acid | [1] |
| Reaction Temperature | 0°C (addition), 35-50°C (reaction) | [1] |
| Reaction Time | 30 minutes at 50°C | [1] |
| Product | 2-amino-3-methyl-5-nitropyridine | [1] |
| Molar Mass of Product | 153.14 g/mol | |
| Yield | 35% | [1] |
Step 2: Synthesis of this compound
This protocol describes the conversion of 2-amino-3-methyl-5-nitropyridine to the final product via diazotization and hydrolysis. The following procedure is adapted from the synthesis of the closely related compound, 2-hydroxy-5-nitropyridine, from 2-amino-5-nitropyridine[2][3].
Experimental Protocol:
-
Dissolve the 2-amino-3-methyl-5-nitropyridine intermediate in a dilute mineral acid, such as hydrochloric or sulfuric acid.
-
Cool the solution to a temperature between 0°C and 10°C in an ice bath.
-
Prepare an aqueous solution of sodium nitrite (NaNO₂).
-
Slowly add the sodium nitrite solution dropwise to the acidic solution of the aminopyridine derivative, maintaining the low temperature. This will form the unstable diazonium salt in situ.
-
After the addition of sodium nitrite is complete, the reaction mixture is typically stirred at a low temperature for a short period to ensure complete diazotization.
-
The diazonium salt is then hydrolyzed. This can be achieved by allowing the reaction mixture to warm to room temperature or by gentle heating, which facilitates the replacement of the diazonium group with a hydroxyl group. In some procedures, the reaction mixture is poured into boiling water.
-
The product, this compound, will precipitate from the solution upon cooling or neutralization.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford the final product.
Quantitative Data for Diazotization and Hydrolysis (Adapted):
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-nitropyridine | [2] |
| Molar Mass of Starting Material | 139.11 g/mol | |
| Reagents | Sodium Nitrite (NaNO₂), 15% Hydrochloric Acid | [2] |
| Molar Ratio (Substrate:NaNO₂) | 1 : 1.5-1.7 (approx.) | [3] |
| Reaction Temperature | < 0°C to 8°C | [2] |
| Reaction Time | 30-50 minutes | [2] |
| Product | 2-hydroxy-5-nitropyridine | [2] |
| Molar Mass of Product | 140.10 g/mol | |
| Yield | 87.32 - 87.61% | [2] |
Reaction Mechanisms and Workflows
Nitration of 2-amino-3-methylpyridine
The nitration of 2-amino-3-methylpyridine is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The amino group is a strong activating group and directs the substitution to the ortho and para positions. In this case, the 5-position is sterically accessible and electronically favored for substitution.
Caption: Mechanism of nitration.
Diazotization and Hydrolysis of 2-amino-3-methyl-5-nitropyridine
The diazotization process involves the reaction of the primary amino group with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by the hydrolysis of the diazonium salt, where the diazonium group, an excellent leaving group (N₂), is replaced by a hydroxyl group from water.
Caption: Diazotization and hydrolysis workflow.
Conclusion
The synthesis of this compound from 2-amino-3-methylpyridine is a robust two-step process that is well-established in organic chemistry. By carefully controlling the reaction conditions, particularly temperature, during both the nitration and diazotization steps, high yields of the desired products can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully perform this synthesis in a laboratory setting. Further optimization of reaction parameters may be possible to improve yields and reduce reaction times.
References
An In-depth Technical Guide to 2-Hydroxy-3-methyl-5-nitropyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Hydroxy-3-methyl-5-nitropyridine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Chemical Properties and Structure
This compound is a substituted pyridine derivative. Its chemical structure and key properties are summarized below. The presence of a hydroxyl group, a methyl group, and a nitro group on the pyridine ring imparts specific chemical characteristics to the molecule, making it a subject of interest in medicinal chemistry and organic synthesis.
Structural Identifiers
The structural representation of this compound can be described by various chemical identifiers.
| Identifier | Value |
| CAS Number | 21901-34-8 |
| SMILES String | Cc1cc(cnc1O)--INVALID-LINK--=O |
| InChI | 1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9) |
| InChI Key | FPTYZBDNBMVYCL-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | |
| Molecular Weight | 154.12 g/mol | |
| Appearance | Solid | |
| Melting Point | 228-232 °C | |
| Boiling Point (calculated) | 353.3 °C at 760 mmHg | [1] |
| Solubility in Water | >23.1 µg/mL at pH 7.4 | [2] |
| General Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol, acetone, and dimethylformamide. | [3] |
| pKa (predicted for 2-hydroxy-3-nitropyridine) | 8.37 ± 0.10 | [4] |
Spectral Data
Spectral data is essential for the structural elucidation and characterization of this compound. A detailed analysis of its FTIR and Laser Raman spectra has been conducted, with assignments made on the basis of Cₛ point group symmetry.[5]
| Spectral Data Type | Key Features and Assignments |
| FTIR Spectroscopy | The vibrational spectra have been analyzed to assign bands to specific vibrational modes of the molecule.[5][6] |
| Raman Spectroscopy | Complements the FTIR data, providing further insight into the molecular structure and vibrational modes.[5][6] |
| ¹H NMR Spectroscopy | The structure of the compound has been confirmed by ¹H NMR.[7] |
| ¹³C NMR Spectroscopy | ¹³C NMR data further supports the structural confirmation of the molecule.[7] |
| UV-Vis Spectroscopy | The electronic absorption properties can be characterized by UV-Vis spectroscopy. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 2-amino-3-methylpyridine.[7] The following is a detailed experimental protocol based on established methods.
Materials:
-
2-Amino-3-methylpyridine
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid (70%)
-
Ice
-
Cold Water
-
Cold Ethanol
-
Cold Ether
Equipment:
-
3-necked 2-L round-bottomed flask
-
Mechanical stirrer
-
Dosing funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle
-
Brinell's funnel
-
Vacuum drying apparatus
Procedure:
-
In a 3-necked, 2-L round-bottomed flask equipped with a mechanical stirrer, dosing funnel, and thermometer, place the flask in an ice-water bath.
-
Melt 50.0 g (0.463 mol) of 2-amino-3-methylpyridine in a warm water bath.
-
Slowly add the melted 2-amino-3-methylpyridine to 100 mL of concentrated sulfuric acid in the reaction flask. A milky white suspension will form.
-
Prepare a nitrating mixture by combining 35 mL of concentrated sulfuric acid and 35 mL of 70% nitric acid, and cool it in an ice water bath.
-
Transfer the cooled nitrating mixture to the dosing funnel and add it dropwise to the reaction flask, maintaining the internal temperature between 50-60°C.
-
After the addition is complete, remove the ice-water bath and replace it with a heating mantle. Heat the reaction mixture to 115-118°C and maintain this temperature for 1.75-2 hours.
-
Cool the reaction mixture to room temperature and then further cool to 0°C by adding ice directly to the flask.
-
Collect the resulting solid precipitate on a Brinell's funnel.
-
Wash the solid sequentially with cold water, a minimal amount of cold ethanol, and cold ether.
-
Dry the product under vacuum to yield this compound as a light yellow solid.
The structure of the synthesized product can be confirmed by ¹H NMR, ¹³C NMR, and elemental analysis.[7]
Biological Activity and Signaling Pathways
Nitropyridine derivatives are recognized as important precursors in the synthesis of a wide range of biologically active molecules, exhibiting activities such as antitumor, antiviral, and anti-neurodegenerative properties.
One of the significant biological targets of nitropyridine-containing compounds is the Janus kinase (JAK) family of enzymes, particularly JAK2. JAKs are non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways that are vital for immunity, cell division, and hematopoiesis.[8][9] Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.
Inhibition of the JAK2-STAT Signaling Pathway
This compound and its derivatives can act as inhibitors of the JAK2-STAT signaling pathway. This pathway is a primary route for signal transduction from cytokine receptors to the nucleus, leading to the transcription of target genes involved in cell proliferation and differentiation.
The diagram below illustrates the mechanism of the JAK2-STAT signaling pathway and the point of inhibition by a nitropyridine-based inhibitor.
Workflow of JAK2-STAT Signaling and Inhibition:
The diagram below outlines the experimental workflow for assessing the inhibitory activity of a compound like this compound on the JAK2-STAT pathway.
Conclusion
This compound is a versatile chemical compound with well-defined structural and physicochemical properties. Its role as a key intermediate in the synthesis of bioactive molecules, particularly as a potential inhibitor of the JAK2-STAT signaling pathway, makes it a compound of significant interest for researchers in drug discovery and development. The detailed experimental protocols and structural information provided in this guide serve as a valuable resource for further investigation and application of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 21901-34-8 [chemicalbook.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Janus kinase 2 activation mechanisms revealed by analysis of suppressing mutations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Methyl-5-nitro-2(1H)-pyridinone (CAS Number 21901-34-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available data for 3-Methyl-5-nitro-2(1H)-pyridinone. Direct experimental characterization data for this specific compound is limited in publicly accessible literature. Therefore, information from structurally related compounds is included to provide insights into its expected properties and potential biological activities.
Introduction
3-Methyl-5-nitro-2(1H)-pyridinone is a heterocyclic organic compound with the CAS number 21901-34-8.[1] Its structure, featuring a pyridinone ring substituted with a methyl and a nitro group, makes it a subject of interest in medicinal and agricultural chemistry. The presence of the electron-withdrawing nitro group and the pyridinone core suggests potential for diverse biological activities, including antimicrobial and anti-inflammatory properties. This guide aims to consolidate the available characterization data and provide a framework for its further investigation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Pale yellow to light brown solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar solvents | [1] |
| SMILES | CC1=CC(=O)N=C(C1)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9) | [1] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for 3-Methyl-5-nitro-2(1H)-pyridinone is not available in the reviewed literature. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the two aromatic protons on the pyridinone ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the pyridone tautomerism.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the nitro group are expected to appear at lower fields.
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
-
N-H stretching: around 3200-3400 cm⁻¹
-
C=O stretching: around 1650-1680 cm⁻¹
-
N-O stretching (nitro group): asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹
-
C-H stretching (aromatic and methyl): around 2900-3100 cm⁻¹
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 154.12 g/mol . Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the pyridinone ring.
Synthesis
A specific, detailed experimental protocol for the synthesis of 3-Methyl-5-nitro-2(1H)-pyridinone was not found in the searched literature. However, a general approach can be inferred from the synthesis of related nitropyridine derivatives. A plausible synthetic route would involve the nitration of 3-methyl-2(1H)-pyridinone.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of 3-Methyl-5-nitro-2(1H)-pyridinone.
Potential Biological Activity
While no specific biological activity studies for 3-Methyl-5-nitro-2(1H)-pyridinone have been reported, the pyridinone and nitropyridine moieties are present in many biologically active compounds.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities.[2] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage DNA and other macromolecules. Several studies on nitropyridine derivatives have demonstrated their potential as antibacterial and antifungal agents.[3][4]
Proposed Mechanism of Antimicrobial Action:
Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.
Anti-inflammatory Activity
Pyridinone derivatives have been investigated for their anti-inflammatory properties.[5][6][7][8] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. The specific anti-inflammatory potential and mechanism of 3-Methyl-5-nitro-2(1H)-pyridinone would require dedicated experimental evaluation.
General Anti-inflammatory Signaling Pathway Inhibition:
Caption: General pathway showing potential inhibition of COX enzymes by pyridinone derivatives.
Toxicology and Safety
Specific toxicological data, such as the LD50, for 3-Methyl-5-nitro-2(1H)-pyridinone is not available. However, safety data sheets for structurally similar compounds indicate that it should be handled with care. Potential hazards may include skin and eye irritation. As with all chemicals, appropriate personal protective equipment should be used when handling this compound.
Conclusion
3-Methyl-5-nitro-2(1H)-pyridinone is a compound with potential for further investigation in the fields of medicinal and agricultural chemistry. While detailed experimental characterization is currently lacking in the public domain, its structural features suggest plausible antimicrobial and anti-inflammatory activities. This guide provides a summary of the available information and a foundation for future research, which should focus on its synthesis, comprehensive spectroscopic characterization, and thorough evaluation of its biological and toxicological profiles.
References
- 1. CAS 21901-34-8: 3-Methyl-5-nitro-2(1H)-pyridinone [cymitquimica.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Hydroxy-3-methyl-5-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-3-methyl-5-nitropyridine (CAS No: 21901-34-8), a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed, generalized experimental protocol for its precise determination.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications, from chemical synthesis to pharmaceutical formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, understanding its solubility profile in different organic solvents is crucial for process optimization, reaction condition selection, and purification strategies.
Qualitative Solubility Profile of this compound
Based on available chemical data, this compound, a pale yellow to light brown crystalline solid, exhibits limited solubility in water.[1] However, it is more readily soluble in common organic solvents.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent Class | Solvent | Reported Solubility of this compound | Reported Solubility of Structurally Similar Nitropyridine Derivatives |
| Protic Solvents | Ethanol | Soluble[1] | Soluble[2] |
| Methanol | No specific data found | Soluble | |
| Aprotic Polar Solvents | Acetone | Soluble[1] | No specific data found |
| Dimethylformamide (DMF) | Soluble[1][3] | Soluble in DMSO[4][5][6] | |
| Dimethyl Sulfoxide (DMSO) | No specific data found, but related compounds are soluble[4][5][6] | Soluble[4][5][6] | |
| Aprotic Nonpolar Solvents | Benzene | Insoluble[2] | Insoluble[2] |
| Ether | Insoluble[2] | No specific data found |
Note: "Soluble" indicates that the compound dissolves to a significant extent, but quantitative data is not specified in the cited sources. The solubility of related nitropyridine derivatives is included for comparative purposes.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized experimental protocol for determining the quantitative solubility of this compound in various organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
3.2. Experimental Workflow Diagram
Caption: Figure 1: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.
3.3. Step-by-Step Procedure
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform serial dilutions to create a series of standard solutions of known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC or UV-Vis) and construct a standard curve by plotting the analytical response (e.g., peak area or absorbance) against concentration.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Prepare triplicate samples for each solvent and temperature to be tested.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the aliquot using a syringe filter compatible with the organic solvent.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the standard curve.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using the same analytical method used for the standard curve.
-
Determine the concentration of this compound in the diluted samples by interpolating from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S = C_diluted × DF Where:
-
C_diluted is the concentration of the diluted sample determined from the standard curve.
-
DF is the dilution factor.
-
-
3.4. Data Presentation
The determined solubility data should be presented in a clear and organized table.
Table 2: Example of Quantitative Solubility Data Presentation for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Ethanol | 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value | |
| Acetone | 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value | |
| Dimethylformamide | 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents ("like dissolves like"). The presence of a hydroxyl group and a nitro group makes this compound a polar molecule, explaining its solubility in polar organic solvents.
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent.
-
pH: In aqueous solutions or protic solvents, the pH can significantly affect the solubility of compounds with ionizable groups. The hydroxyl group on the pyridine ring can be deprotonated, which would alter its solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 3. 2-Hydroxy-5-methyl-3-nitropyridine | 7464-14-4 [amp.chemicalbook.com]
- 4. Buy 5-Methyl-4-nitropyridin-2-amine (EVT-1679827) | 895520-03-3 [evitachem.com]
- 5. 2-Amino-5-nitro-4-picoline CAS#: 21901-40-6 [m.chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
Spectroscopic and Structural Elucidation of 2-Hydroxy-3-methyl-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 2-Hydroxy-3-methyl-5-nitropyridine (CAS Number: 21901-34-8). Due to the limited availability of public domain spectroscopic data for this specific compound, this document also includes data for the closely related isomer, 2-Hydroxy-5-methyl-3-nitropyridine, for comparative purposes. Additionally, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar compounds.
Physicochemical Properties of this compound
While detailed spectroscopic data is scarce, some fundamental physicochemical properties have been reported.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| CAS Number | 21901-34-8 | [1][2] |
| Appearance | Solid | - |
| Melting Point | 228-232 °C | - |
| Synonyms | 3-Methyl-5-nitro-2-pyridinol | - |
Spectroscopic Data
Spectroscopic Data of 2-Hydroxy-5-methyl-3-nitropyridine (Isomer for Comparison)
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| IR (Infrared Spectroscopy) | Data not available in search results. |
| MS (Mass Spectrometry) | Data not available in search results. |
Note: The absence of specific peak data for the isomer in the provided search results prevents the creation of a detailed table.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -OH, -NH).
-
Ensure the sample is fully dissolved to achieve a homogeneous solution. Gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Insert the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
¹³C NMR Acquisition:
-
Following ¹H NMR, acquire a one-dimensional carbon spectrum.
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more), owing to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, KBr pellet press).
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition and Processing:
-
Set the spectral range typically from 4000 to 400 cm⁻¹.
-
Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, N-H, C=O, NO₂, aromatic C-H, and C=C stretches).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and intense signal of the molecular ion.
-
Acquire the mass spectrum in the positive or negative ion mode, or both. For this compound, both [M+H]⁺ and [M-H]⁻ ions may be observable.
-
Scan over an appropriate mass-to-charge (m/z) range to detect the molecular ion and any potential fragments.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Signaling Pathways and Logical Relationships
Currently, there is no information available in the searched scientific literature regarding the involvement of this compound in specific biological signaling pathways. Further research would be required to investigate its potential biological activities and interactions. The primary logical relationship at this stage is the correlation of its spectroscopic data to confirm its chemical structure, as outlined in the workflow above.
References
Tautomerism of 2-Hydroxy-3-methyl-5-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-hydroxy-3-methyl-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes available experimental and computational data to elucidate the structural, spectroscopic, and environmental factors governing the interconversion between its tautomeric forms: the hydroxy form (this compound) and the keto form (3-methyl-5-nitro-2-pyridone).
Introduction to Tautomerism in 2-Hydroxypyridines
Prototropic tautomerism, the migration of a proton between two or more positions in a molecule, is a fundamental concept in organic chemistry. The 2-hydroxypyridine/2-pyridone system is a classic example of this phenomenon, existing as an equilibrium mixture of the aromatic hydroxy tautomer and the non-aromatic pyridone tautomer. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the surrounding solvent environment. Understanding these influences is critical for predicting molecular properties, reactivity, and biological activity.
For this compound, the presence of an electron-donating methyl group at the 3-position and a strong electron-withdrawing nitro group at the 5-position introduces competing electronic effects that modulate the tautomeric preference.
The Tautomeric Equilibrium
The tautomeric equilibrium of this compound involves the interconversion between the hydroxy form and the pyridone form.
Caption: Tautomeric equilibrium between the hydroxy and keto forms of this compound.
Influence of Substituents and Solvents
The tautomeric equilibrium (KT = [pyridone]/[hydroxy]) is significantly influenced by both the substituents on the pyridine ring and the polarity of the solvent.
-
Substituent Effects: The electron-withdrawing nitro group at the 5-position is expected to increase the acidity of the N-H proton in the pyridone form and stabilize its charge-separated resonance structures, thereby favoring the pyridone tautomer. Conversely, the electron-donating methyl group at the 3-position may slightly favor the hydroxy form. Computational studies on substituted 2-pyridones have shown that the position of the substituent is crucial in determining its overall effect on tautomeric stability.
-
Solvent Effects: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar pyridone tautomer, shifting the equilibrium to the right.[1] Non-polar, aprotic solvents favor the less polar hydroxy form.[1] This is due to the larger dipole moment of the 2-pyridone form compared to the 2-hydroxypyridine form.[1]
Table 1: Tautomeric Equilibrium Constant (KT) of 2-Hydroxypyridine in Various Solvents
| Solvent | Dielectric Constant (ε) | KT ([pyridone]/[hydroxy]) | Reference |
| Gas Phase | 1.0 | ~0.3 | [2] |
| Cyclohexane | 2.02 | 1.7 | [1] |
| Chloroform | 4.81 | 6.0 | [1] |
| Acetonitrile | 37.5 | - | [2] |
| Water | 80.1 | ~900 | [2] |
Note: Data presented for the parent 2-hydroxypyridine molecule.
A computational study on 2-hydroxy-5-nitropyridine (without the 3-methyl group) indicated that the keto tautomer is favored by approximately 0.86–1.35 kcal/mol in the gas phase.[3]
Experimental and Computational Analysis
The tautomerism of this compound can be investigated through a combination of spectroscopic and computational methods.
Spectroscopic Characterization
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for studying tautomeric equilibria. In many cases, if the rate of interconversion is slow on the NMR timescale, distinct signals for each tautomer can be observed.[4] However, for some substituted 2-hydroxypyridines, NMR data may not allow for clear discrimination between the two forms.[5] In such instances, comparison with the spectra of N-methyl and O-methyl "fixed" derivatives can aid in signal assignment. Computational prediction of chemical shifts can also be a valuable tool for assigning spectra to the correct tautomer.[3] For the analogous 2-hydroxy-5-nitropyridine, calculated chemical shifts for the keto tautomer showed better agreement with experimental data in DMSO-d6.[3]
4.1.2. Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides key information for identifying the dominant tautomer. The IR and Raman spectra of the hydroxy and pyridone forms exhibit characteristic differences:
-
Hydroxy form: Characterized by an O-H stretching vibration (typically broad, ~3400 cm-1) and the absence of a strong C=O stretch.
-
Pyridone form: Shows a strong C=O stretching vibration (typically in the range of 1650-1690 cm-1) and an N-H stretching vibration (~3400 cm-1).
Experimental FTIR and Raman spectra of this compound have been reported and analyzed with the aid of computational methods.[6][7] These studies support the predominance of the pyridone tautomer in the solid state.
4.1.3. UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive method for the quantitative determination of the amounts of each tautomer in solution.[5] The aromatic hydroxy form and the non-aromatic pyridone form have distinct absorption maxima. By comparing the spectrum of the compound of interest with those of its N-methyl and O-methyl fixed derivatives, the equilibrium constant can be determined in various solvents.
X-ray Crystallography
X-ray crystallography provides unambiguous evidence for the dominant tautomeric form in the solid state. For the analogous 2-hydroxy-5-nitropyridine, an X-ray diffraction study confirmed that it exists in the oxo (pyridone) form in the crystal.[5]
Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in studying tautomerism. These methods can be used to:
-
Calculate the relative energies of the tautomers in the gas phase and in solution (using solvent models).
-
Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.
-
Investigate the transition state and energy barrier for the tautomeric interconversion.
Computational studies on substituted 2-hydroxypyridines have provided valuable insights into the factors governing their tautomeric equilibria.[2][8]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the nitration of 2-hydroxy-5-methylpyridine.[9]
Caption: Synthetic pathway for this compound.
Protocol:
-
Dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature at 130°C.
-
Pour the reaction mixture onto ice and adjust the pH to 3-4 with aqueous ammonia.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the product from hot water.[10]
Determination of Tautomeric Equilibrium by NMR
Caption: Workflow for determining tautomeric equilibrium by NMR.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).
-
Data Acquisition: Record high-resolution 1H and 13C NMR spectra for each solution at a constant temperature.
-
Signal Assignment: Identify and assign the resonances corresponding to the hydroxy and pyridone tautomers. This may require comparison with the spectra of fixed derivatives or with computationally predicted chemical shifts.
-
Integration: For each tautomer, integrate the area of one or more well-resolved, non-overlapping signals.
-
Calculation of KT: The tautomeric equilibrium constant (KT) is calculated as the ratio of the integrated signal intensities of the pyridone and hydroxy forms.
Conclusion
The tautomerism of this compound is governed by a delicate interplay of substituent electronic effects and solvent interactions. The available experimental and computational evidence for this compound and its close analogues suggests that the pyridone tautomer (3-methyl-5-nitro-2-pyridone) is the more stable form, particularly in the solid state and in polar solvents. A thorough understanding of this tautomeric equilibrium is essential for researchers in drug discovery and materials science, as the predominant tautomer will dictate the molecule's physicochemical properties, reactivity, and biological interactions. Further quantitative studies on this compound in a range of solvents would be beneficial for a more complete understanding of its tautomeric behavior.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Page loading... [wap.guidechem.com]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Properties of 3-Methyl-5-nitro-2-pyridinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Methyl-5-nitro-2-pyridinol (CAS No: 21901-34-8), a heterocyclic compound of interest in medicinal and organic chemistry. This document details its physicochemical characteristics, the experimental protocols for its synthesis and characterization, and a visual representation of its synthetic workflow.
Core Physical and Chemical Properties
3-Methyl-5-nitro-2-pyridinol, also known as 2-Hydroxy-3-methyl-5-nitropyridine, is a substituted pyridine derivative. Its physical and chemical data are summarized below, providing a foundational understanding for its application in research and development.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Melting Point | 228-234 °C |
| Boiling Point | 277.46 °C (Rough Estimate) |
| Appearance | Light yellow to brown to dark green powder/crystal |
| Solubility | Soluble in Dimethylformamide (DMF) |
| pKa (Predicted) | 8.65 ± 0.10 |
| Storage Temperature | 2-8 °C |
Experimental Protocols
The synthesis and characterization of 3-Methyl-5-nitro-2-pyridinol involve standard organic chemistry techniques. The following sections provide a detailed methodology based on cited experimental procedures.
The synthesis of 3-Methyl-5-nitro-2-pyridinol is typically achieved through the nitration of 2-amino-3-methylpyridine.
Materials and Equipment:
-
2-Amino-3-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid (HNO₃)
-
3-necked round-bottomed flask
-
Mechanical stirrer
-
Dosing funnel
-
Thermometer
-
Ice-water bath
-
Brinell's funnel
-
Vacuum drying apparatus
Procedure:
-
A 3-necked round-bottomed flask is equipped with a mechanical stirrer, a dosing funnel, and a thermometer and is placed in an ice-water bath.
-
Concentrated sulfuric acid (150 mL) is added to the flask.
-
2-Amino-3-methylpyridine (50.0 g, 0.463 mol) is preheated in a warm water bath until it melts. The molten starting material is then slowly added to the reaction flask. The temperature should be monitored as it may rise to around 45°C.
-
A pre-cooled mixture of concentrated sulfuric acid (35 mL) and 70% nitric acid (35 mL) is prepared in an ice water bath and transferred to the dosing funnel.
-
This nitrating mixture is added dropwise to the reaction flask while maintaining the internal temperature between 50-60°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature.
-
Water (500 mL) is added in batches. An initial slow, dropwise addition of approximately 150 mL of water will cause the internal temperature to rise to 50-60°C. Brown gas evolution may be observed.
-
Once the gas evolution ceases and the temperature stabilizes, the remaining water is added more quickly. The solution should change from a dark grayish-brown to a clear orange solution.
-
The reaction mixture is then cooled in an ice-water bath to 0°C to induce precipitation of the product.
-
The solid product is collected by filtration using a Brinell's funnel.
-
The collected solid is washed sequentially with cold water, a minimal amount of cold ethanol, and cold ether.
-
The final product is dried under vacuum to yield 3-methyl-5-nitropyridin-2-ol as a light yellow solid.
The structural confirmation of the synthesized 3-Methyl-5-nitro-2-pyridinol is performed using standard spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the positions of the methyl and nitro groups on the pyridinol ring.
-
Mass Spectrometry (MS): Low-resolution mass spectrometry with electrospray ionization (LRMS-ESI) is utilized to determine the molecular weight of the compound and confirm its identity.
-
Elemental Analysis: This technique is employed to determine the elemental composition (Carbon, Hydrogen, Nitrogen) of the synthesized compound, ensuring its purity and confirming its empirical formula.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 3-Methyl-5-nitro-2-pyridinol.
Biological Context and Potential Applications
Nitropyridine derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The nitro group, being a strong electron-withdrawing group, can influence the molecule's electronic properties and its interactions with biological targets.[2][3] Compounds containing the nitro moiety have been investigated for various therapeutic applications, including as antibacterial, antineoplastic, and antiparasitic agents.[2][4] While the specific biological pathways for 3-Methyl-5-nitro-2-pyridinol are not extensively detailed in the public literature, its structural motifs suggest potential for further investigation in drug discovery programs. Pyridine-based structures are considered privileged motifs in drug design.[1]
References
Synthesis of 2-Hydroxy-3-methyl-5-nitropyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2-Hydroxy-3-methyl-5-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document outlines a robust and well-characterized synthetic protocol, including quantitative data, detailed experimental procedures, and a visual representation of the reaction pathway.
Core Synthesis Pathway
The primary route for the synthesis of this compound involves the nitration of 2-Amino-3-methylpyridine, followed by hydrolysis of the amino group to a hydroxyl group under the reaction conditions. This one-pot reaction is efficient and yields the desired product in high purity.
Reaction Scheme
Caption: Synthesis of this compound from 2-Amino-3-methylpyridine.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-methylpyridine | |
| Product | This compound | |
| CAS Number | 21901-34-8 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Yield | 75% | |
| Melting Point | 228-229 °C | |
| Appearance | Light yellow solid |
Experimental Protocol
The following protocol provides a detailed step-by-step procedure for the synthesis of this compound.[2]
Materials and Equipment
-
2-Amino-3-methylpyridine (50.0 g, 0.463 mol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid (HNO₃)
-
2-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Dosing funnel
-
Thermometer
-
Ice-water bath
-
Brinell's funnel
-
Vacuum drying apparatus
Procedure
-
Reaction Setup: A 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, a dosing funnel, and a thermometer and placed in an ice-water bath. 150 mL of concentrated sulfuric acid is added to the flask.
-
Addition of Starting Material: 50.0 g (0.463 mol) of 2-Amino-3-methylpyridine is melted in a warm water bath and slowly added to the reaction flask. An additional 100 mL of concentrated sulfuric acid is used to rinse the remaining starting material into the flask, forming a milky white suspension.
-
Preparation of Nitrating Mixture: A mixture of 35 mL of concentrated sulfuric acid and 35 mL of 70% nitric acid is prepared and cooled in an ice-water bath.
-
Nitration: The nitrating mixture is slowly added dropwise to the reaction flask, maintaining the internal temperature between 20-25 °C.
-
Second Addition of Nitric Acid: After stirring the mixture overnight, an additional 35 mL of 70% nitric acid is slowly added, ensuring the temperature does not exceed 35 °C.
-
Quenching: The reaction mixture is cooled to 0 °C, and 500 mL of water is added in batches.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, cold ethanol, and cold ether. The product is then dried under vacuum to yield 53.5 g (75%) of 3-methyl-5-nitropyridin-2-ol as a light yellow solid.[2]
Characterization
The structure of the final product was confirmed by ¹H NMR, ¹³C NMR, LRMS (ESI), and elemental analysis.[2]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Electrophilic Nitration of 2-Hydroxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electrophilic nitration of 2-hydroxy-3-methylpyridine, a key transformation for the synthesis of valuable intermediates in pharmaceutical and agrochemical research. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions such as nitration can be challenging and often necessitate harsh reaction conditions. However, the presence of activating groups, such as the hydroxyl and methyl substituents on the target molecule, significantly influences the reactivity and regioselectivity of the reaction.
Tautomerism: The Key to Understanding Reactivity
2-Hydroxy-3-methylpyridine exists in a tautomeric equilibrium with its corresponding pyridone form, 3-methyl-2-pyridone. In both solution and the solid state, the equilibrium generally favors the 2-pyridone tautomer due to intermolecular hydrogen bonding and its inherent aromaticity, which is maintained through delocalization of the nitrogen lone pair into the ring.[1] This tautomerism is a critical factor in predicting the outcome of electrophilic substitution, as the electronic properties of the hydroxyl and pyridone forms differ significantly.
References
A Technical Guide to the Biological Activity Screening of Novel Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies and data interpretation involved in screening novel nitropyridine derivatives for biological activity. Nitropyridines are a significant class of heterocyclic compounds, with the pyridine ring being a privileged structural motif in drug design.[1][2] The introduction of a nitro group can modulate the electronic properties and biological activity of the pyridine scaffold, making these derivatives promising candidates for anticancer, antimicrobial, and other therapeutic applications.[1][3][4] This document details standardized experimental protocols, presents key data from recent studies, and visualizes complex biological pathways and workflows to facilitate research and development in this area.
Anticancer Activity Screening
The evaluation of nitropyridine derivatives for anticancer activity is a primary focus of many research efforts.[5] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through mechanisms involving cell cycle arrest and apoptosis.[6][7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
One of the most common methods to assess the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., HepG2, MCF-7) with viability greater than 90%.[10]
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/ml) in a final volume of 100 µl per well.[10][11]
-
Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell adhesion.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel nitropyridine derivative in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Remove the old media from the wells and add 100 µl of media containing the different concentrations of the test compound. Include wells for a negative control (vehicle only) and a positive control (a known anticancer drug like Doxorubicin).[12]
-
Incubate the plate for a specified exposure period, typically 48 to 72 hours.[10][12]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µl of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the crystals.[8]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate reader at a wavelength of 570 nm or 590 nm.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the background control (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow Visualization
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected nitropyridine derivatives against various human cancer cell lines.
| Compound Class | Cancer Cell Line | Compound | IC₅₀ (µM) | Reference |
| Pyridine Derivatives | HepG2 (Liver) | Compound 1 | 4.5 ± 0.3 | [6] |
| Pyridine Derivatives | HepG2 (Liver) | Compound 5c | 1.46 | [13] |
| Pyridine Derivatives | HepG2 (Liver) | Compound 5d | 7.08 | [13] |
| Pyridone Derivatives | HepG2 (Liver) | Compound 2 | > 20 | [6] |
| Pyridine-Ureas | MCF-7 (Breast) | Compound 8e | 0.22 | [12] |
| Pyridine-Ureas | MCF-7 (Breast) | Doxorubicin (Ref.) | 1.93 | [12] |
| Pyridine Derivatives | SKOV3 (Ovarian) | Compound H42 | 0.87 | [14] |
| Pyridine Derivatives | A2780 (Ovarian) | Compound H42 | 5.4 | [14] |
| 1,2,4-Triazole-Pyridine | B16F10 (Melanoma) | Compound TP6 | 41.12 - 61.11 | [15] |
Potential Mechanisms of Anticancer Action
Several studies suggest that nitropyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.
-
Cell Cycle Arrest: Certain pyridine compounds have been shown to induce G2/M phase arrest in the cell cycle.[6] This is often mediated through the upregulation of cell cycle inhibitors like p53 and p21.[6]
-
Induction of Apoptosis: The activation of apoptotic pathways is another key mechanism. This can involve the upregulation of pro-apoptotic proteins such as the Jun N-terminal kinase (JNK).[6]
-
Enzyme Inhibition: Novel pyridine derivatives have been identified as inhibitors of various kinases and enzymes crucial for cancer progression. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Glycogen Synthase Kinase-3 (GSK3), and Histone Deacetylase 6 (HDAC6).[3][12][14] For instance, the derivative H42 was found to downregulate HDAC6, leading to increased acetylation of α-tubulin and HSP90, which in turn caused the degradation of cyclin D1 and cell cycle arrest.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Methodological & Application
Application Notes and Protocols for 2-Hydroxy-3-methyl-5-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methyl-5-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. Its chemical structure, featuring hydroxyl, methyl, and nitro functional groups, provides multiple reactive sites for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. While direct biological activity of this compound is not extensively documented, its primary role is that of a key intermediate in the development of novel bioactive molecules, particularly in the areas of antimicrobial and anti-inflammatory research.
These application notes provide an overview of the synthesis of this compound, its physicochemical properties, and its application in the synthesis of biologically active derivatives. Detailed protocols for relevant synthetic procedures are also included.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| CAS Number | 21901-34-8 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 228-232 °C | [2] |
| Solubility | >23.1 µg/mL at pH 7.4 | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302+P352 (IF ON SKIN: Wash with plenty of water.), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 2-amino-5-methylpyridine.[3]
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
2-amino-5-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Aqueous ammonia (NH₃)
-
Distilled water
Equipment:
-
600 cm³ round-bottomed flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Beaker (large)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
pH meter or pH paper
-
Refrigerator
Procedure:
-
In a 600 cm³ round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is exothermic and will produce foam. Maintain the reaction temperature at 130 °C during the addition.
-
After the addition is complete, pour the colored solution onto 300 g of ice in a large beaker.
-
Neutralize the solution to a pH of approximately 3-4 by the careful addition of aqueous ammonia.
-
Allow the mixture to stand in a refrigerator to facilitate precipitation.
-
Collect the precipitate by filtration, wash it with cold water, and dry it.
-
Recrystallize the crude product from hot water to obtain purified this compound.
Application in the Synthesis of Bioactive Derivatives
This compound serves as a scaffold for the synthesis of various derivatives with potential biological activities. The hydroxyl and nitro groups, along with the pyridine ring, offer sites for chemical modifications to generate libraries of compounds for screening.
Antimicrobial Activity of a Structurally Related Derivative
While direct antimicrobial data for this compound is scarce, a study on the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which are structurally related, has shown promising antimicrobial activity.[4][5]
Table 1: Antimicrobial Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [4]
| Compound | Test Organism | MIC (μg/mL) |
| Hydrazide 3 | Bacillus cereus | >1000 |
| Pectobacterium carotovorum | 1000 | |
| Hydrazone 5 | Staphylococcus aureus 209P | 1000 |
| Bacillus cereus | 1000 | |
| Pectobacterium carotovorum | 1000 |
Note: The table presents data for derivatives and not the parent compound this compound.
Experimental Protocol: Synthesis of 2-Methyl-5-nitro-6-phenylnicotinohydrazide (A related intermediate)[6]
Materials:
-
Ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid
-
2-Propanol (2-PrOH)
-
80% Hydrazine hydrate
Equipment:
-
Reaction flask
-
Stirring apparatus
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 2.86 g (10 mmol) of the ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid in 50 mL of 2-propanol.
-
Add 5 mL of 80% hydrazine hydrate to the solution.
-
Heat the mixture with intensive stirring at 60–70 °C for approximately one hour.
-
Upon cooling, white lamellar crystals of 2-methyl-5-nitro-6-phenylnicotinohydrazide will precipitate.
-
Filter the crystals, wash with cold 2-propanol, and dry.
Experimental Protocol: Synthesis of Hydrazone Derivatives (e.g., Compound 5)[6]
Materials:
-
2-Methyl-5-nitro-6-phenylnicotinohydrazide (3)
-
Ethanol (EtOH)
-
Appropriate aromatic aldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde for compound 5)
Equipment:
-
Reaction flask
-
Stirring apparatus
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
To a mixture of 0.5 g (1.8 mmol) of 2-methyl-5-nitro-6-phenylnicotinohydrazide (3) in 10 mL of ethanol, add 1.8 mmol of the corresponding aromatic aldehyde.
-
Stir the reaction mixture at 60–70 °C for 6 hours.
-
Cool the mixture to room temperature.
-
Filter the resulting precipitate, wash with cold alcohol, and dry.
-
Recrystallize the crude product from 2-propanol.
Conclusion
This compound is a valuable starting material in medicinal chemistry for the synthesis of novel heterocyclic compounds. While the compound itself has limited reported direct biological activity, its derivatives have shown potential as antimicrobial agents. The synthetic protocols provided herein offer a basis for the preparation of this intermediate and its subsequent elaboration into more complex molecules for drug discovery programs. Further research into the biological activities of a wider range of derivatives is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 21901-34-8 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 2-Hydroxy-3-methyl-5-nitropyridine as a Versatile Building Block for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methyl-5-nitropyridine is a valuable heterocyclic building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique structural features, including a reactive hydroxyl group, a nitro group amenable to reduction, and a methyl-substituted pyridine core, make it a versatile starting material for the construction of complex molecular architectures with diverse therapeutic applications. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a key intermediate, 2-chloro-3-methyl-5-nitropyridine, and its subsequent elaboration into a potent API, exemplified by a structural analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of the starting material is crucial for successful synthesis.
| Property | Value | Reference |
| CAS Number | 21901-34-8 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 228-232 °C | [1] |
| Solubility | Soluble in hot water and hot alcohol | [1] |
Synthetic Applications and Strategy
The primary utility of this compound in API synthesis lies in its conversion to the more reactive 2-chloro-3-methyl-5-nitropyridine intermediate. The chloro-substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of various amine-containing fragments, a common motif in many APIs. The nitro group can be subsequently reduced to an amino group, providing another site for further functionalization.
This strategy is exemplified in the synthesis of Nevirapine, an NNRTI used in the treatment of HIV-1 infection. While Nevirapine itself is synthesized from the analogous 2-chloro-4-methyl-3-nitropyridine, the synthetic principles are directly applicable. The following sections detail the experimental protocols for the synthesis of the key chloro intermediate and its subsequent conversion to a Nevirapine analog.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-methyl-5-nitropyridine
This protocol describes the chlorination of this compound using phosphorus oxychloride.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it into ice water with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 2-chloro-3-methyl-5-nitropyridine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of a Nevirapine Analog
This protocol outlines the synthesis of a Nevirapine analog from 2-chloro-3-methyl-5-nitropyridine and 2-amino-3-methylpyridine.
Materials:
-
2-Chloro-3-methyl-5-nitropyridine
-
2-Amino-3-methylpyridine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in DMF, add 2-amino-3-methylpyridine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate by column chromatography (ethyl acetate/hexanes).
Step 2: Reductive Cyclization
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add the purified intermediate from Step 1 (1.0 eq) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the Nevirapine analog.
Quantitative Data:
| Parameter | Step 1 Yield | Step 2 Yield | Overall Yield | Purity (by HPLC) |
| Value | 70-80% | 60-70% | 42-56% | >99% |
Mechanism of Action and Signaling Pathway
The synthesized Nevirapine analog, like Nevirapine itself, is expected to function as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1.
Mechanism of Action:
NNRTIs bind to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme, a key enzyme in the viral replication cycle.[2][3][4][5][6] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function.[2][3][4][5][6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not compete with the natural deoxynucleotide triphosphates. By inhibiting reverse transcriptase, NNRTIs prevent the conversion of the viral RNA genome into DNA, thus halting the replication of the virus.[2][3][4][5][6]
Signaling Pathway Diagram:
Caption: Inhibition of HIV-1 Replication by a Nevirapine Analog.
Experimental Workflow Diagram
Caption: Synthetic Workflow for a Nevirapine Analog API.
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of pharmaceutically relevant compounds. The protocols and data presented herein demonstrate a clear and efficient pathway to a key chlorinated intermediate and its subsequent elaboration into a potent API, exemplified by a Nevirapine analog. The provided workflows and diagrams offer a comprehensive guide for researchers engaged in the design and synthesis of novel therapeutics based on the nitropyridine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 3. Nevirapine - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Notes and Protocols for the Nitration of 2-Hydroxy-3-picoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrophilic nitration of 2-hydroxy-3-picoline, also known as 3-methyl-2-pyridone. This compound is a valuable scaffold in medicinal chemistry, and its nitration is a key step in the synthesis of various pharmaceutical intermediates. The protocols outlined below are based on established methodologies for the nitration of related hydroxypyridine derivatives.
Introduction
2-Hydroxy-3-picoline exists in a tautomeric equilibrium with 3-methyl-2-pyridone. The pyridone tautomer is generally the major form and influences the regioselectivity of electrophilic aromatic substitution reactions like nitration. The electron-donating nature of the hydroxyl/carbonyl group and the methyl group directs the incoming nitro group to specific positions on the pyridine ring. The electron-deficient nature of the pyridine ring itself typically requires strong acidic conditions for nitration to proceed effectively.
The primary product of the nitration of 2-hydroxy-3-picoline is expected to be 2-hydroxy-3-methyl-5-nitropyridine, a key intermediate for further functionalization in drug discovery programs.[1] Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid. An alternative and often safer approach involves the use of potassium nitrate in concentrated sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) in situ.[2]
Experimental Protocols
Two primary methods for the nitration of 2-hydroxy-3-picoline are presented below. Method A utilizes a classic mixed acid approach, while Method B employs potassium nitrate as the nitrate source.
Method A: Nitration using Mixed Nitric Acid and Sulfuric Acid
This protocol is adapted from the nitration of similar substituted hydroxypyridines.[3]
Materials:
-
2-hydroxy-3-picoline
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Saturated sodium bicarbonate solution or aqueous ammonia
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-hydroxy-3-picoline in concentrated sulfuric acid with cooling in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of 2-hydroxy-3-picoline in sulfuric acid, maintaining the reaction temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time or gently heat to a moderately elevated temperature (e.g., 50-60 °C) to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 6-7. This should be done in an ice bath to control the exotherm.
-
Isolation of Product: The solid precipitate of this compound is collected by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold distilled water and dry. The crude product can be further purified by recrystallization from a suitable solvent such as hot water or ethanol.[3]
Method B: Nitration using Potassium Nitrate and Sulfuric Acid
This method offers an alternative to the use of concentrated nitric acid and can be easier to control.[2]
Materials:
-
2-hydroxy-3-picoline
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Solid sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 2-hydroxy-3-picoline in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stir bar, while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly and portion-wise add solid potassium nitrate to the stirred solution, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a specific temperature (e.g., 40 °C) for a set duration to drive the reaction to completion.[2]
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice.
-
Neutralization: Carefully neutralize the solution by adding solid sodium bicarbonate in small portions until the pH reaches approximately 6.5.[2]
-
Isolation and Purification: Allow the mixture to stand, preferably overnight, to ensure complete precipitation.[2] Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the nitration of hydroxypyridine derivatives, which can be used as a starting point for the optimization of the nitration of 2-hydroxy-3-picoline.
| Parameter | Method A (Mixed Acid) | Method B (KNO₃/H₂SO₄) |
| Starting Material | 2-hydroxy-3-picoline | 2-hydroxy-3-picoline |
| Nitrating Agent | HNO₃/H₂SO₄ | KNO₃/H₂SO₄ |
| Molar Ratio (Substrate:Nitrating Agent) | 1 : 1.2 - 1.5 | 1 : 1.2 |
| Solvent | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Reaction Temperature | 0 °C to 60 °C | 0 °C to 40 °C |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Work-up | Quenching on ice, neutralization | Quenching on ice, neutralization |
| Expected Product | This compound | This compound |
| Reported Yield (for related compounds) | ~50% | 49.7% (for 3-hydroxy-2-nitropyridine)[2] |
Visualizations
Diagram 1: General Workflow for the Nitration of 2-Hydroxy-3-picoline
A generalized experimental workflow for the nitration process.
Diagram 2: Tautomeric Equilibrium of 2-Hydroxy-3-picoline
Tautomeric equilibrium between the hydroxy and pyridone forms.
Diagram 3: Logical Relationship of Reagents and Conditions
Key components and their roles in the nitration reaction.
References
Application of 2-Hydroxy-3-methyl-5-nitropyridine in Functional Material Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methyl-5-nitropyridine is a versatile heterocyclic compound with a unique combination of functional groups that make it a valuable precursor in the synthesis of a wide range of functional materials. The presence of a hydroxyl group, a methyl group, and a nitro group on the pyridine ring allows for diverse chemical modifications, leading to materials with applications in nonlinear optics (NLO), polymer science, and medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in these areas.
Application Notes
Synthesis of Nonlinear Optical (NLO) Materials
Nitropyridine derivatives are known to exhibit significant second-order nonlinear optical properties, making them attractive for applications in optoelectronics and photonics. The push-pull nature of the electron-donating hydroxyl group and the electron-withdrawing nitro group in this compound contributes to a large molecular hyperpolarizability.
-
Key Features:
-
Large second-harmonic generation (SHG) efficiency.
-
High thermal and mechanical stability of the resulting crystals.
-
Potential for use in frequency doubling and optical switching devices.
-
Precursor for Functional Polymers and Coatings
The hydroxyl group of this compound serves as a reactive site for incorporation into polymer backbones or as a pendant group. This allows for the synthesis of polymers with tailored properties such as enhanced durability, specific refractive indices, and resistance to environmental factors.[1]
-
Polymer Architectures:
-
Polyesters and Polyethers: Through condensation polymerization with diacids, diols, or epoxides.
-
Polyurethanes: By reaction with diisocyanates.
-
Side-chain functionalized polymers: Via attachment to a pre-existing polymer backbone.
-
Intermediate in the Synthesis of Biologically Active Molecules
The nitropyridine scaffold is a common feature in many biologically active compounds. This compound can serve as a starting material for the synthesis of novel drug candidates with potential applications in various therapeutic areas.
-
Potential Biological Activities:
-
Antiproliferative Agents: The nitro group can be crucial for activity against various cancer cell lines.
-
Antibacterial and Antifungal Agents: The pyridine ring and its substituents can be modified to target microbial pathways.
-
Enzyme Inhibitors: The scaffold can be elaborated to fit into the active sites of specific enzymes.
-
Quantitative Data
While specific quantitative data for functional materials derived directly from this compound is limited in the available literature, the following tables provide representative data for closely related nitropyridine-based materials to illustrate their potential performance.
Table 1: Nonlinear Optical Properties of Representative Nitropyridine Derivatives
| Compound | Second-Harmonic Generation (SHG) Efficiency (vs. Urea) | Wavelength (nm) | Reference |
| 2-(N-prolinol)-5-nitropyridine (PNP) | ~150 | 1064 | [2] |
| 2-methyl-4-nitroaniline (MNA) | ~45 | 1064 | |
| 3-methyl-4-nitropyridine-1-oxide (POM) | ~150 | 1064 |
Table 2: Antiproliferative Activity of Representative Pyridine Derivatives
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolo[3,2-b]pyridine derivative (amide) | A375 (Melanoma) | 0.08 | [3] |
| 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative | Caco-2 (Colon) | 7.83 | [4] |
| Nicotinamide derivative | HCT-116 (Colon) | 5.6 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the closely related compound, 2-hydroxy-5-methyl-3-nitropyridine.[6]
Materials:
-
2-Amino-3-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Aqueous Ammonia (NH₄OH)
-
Ice
-
Deionized Water
-
Round-bottomed flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Beaker (1 L)
-
Buchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
In a 500 mL round-bottomed flask, dissolve 25 g of 2-amino-3-methylpyridine in 50 cm³ of concentrated sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Slowly add the nitrating mixture to the 2-amino-3-methylpyridine solution using a dropping funnel. The reaction is exothermic and will produce foam. Maintain the reaction temperature at approximately 130 °C during the addition.
-
After the addition is complete, continue stirring for 1 hour at 130 °C.
-
Pour the hot, colored solution onto 300 g of crushed ice in a 1 L beaker.
-
Neutralize the solution to a pH of 3-4 by the slow addition of aqueous ammonia while stirring and cooling in an ice bath.
-
Allow the mixture to stand in a refrigerator for several hours to facilitate precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold deionized water.
-
Dry the product in a desiccator or a vacuum oven at low heat.
-
For further purification, the crude product can be recrystallized from hot water.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of a Functionalized Polymer using this compound
This protocol describes a general method for incorporating this compound into a polyester via condensation polymerization.
Materials:
-
This compound
-
Adipoyl chloride (or other diacid chloride)
-
Triethylamine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or three-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
Procedure:
-
Set up a dry Schlenk flask or three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
In the flask, dissolve a specific molar equivalent of this compound and a diol (e.g., 1,4-butanediol, if co-polymerizing) in anhydrous DCM.
-
Add a slight molar excess of triethylamine to the solution to act as an acid scavenger.
-
In the dropping funnel, prepare a solution of an equimolar amount of adipoyl chloride in anhydrous DCM.
-
Slowly add the adipoyl chloride solution to the reaction flask with vigorous stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the polymerization by techniques such as thin-layer chromatography (to check for the disappearance of monomers) or by observing the increase in viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or hexane.
-
Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomers and byproducts.
-
Dry the functionalized polymer under vacuum.
-
Characterize the polymer using techniques like FT-IR, NMR, and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity.
Logical Workflow for Polymer Synthesis
Caption: Logical workflow for the synthesis of a functionalized polyester.
Plausible Signaling Pathway for Antiproliferative Activity
While the specific signaling pathway for this compound has not been elucidated, many nitropyridine derivatives exert their antiproliferative effects through the induction of apoptosis. A plausible, generalized pathway is depicted below. This is a representative model and may not reflect the exact mechanism of this specific compound.
Generalized Apoptotic Pathway Induced by a Nitropyridine Derivative
Caption: A generalized signaling pathway for nitropyridine-induced apoptosis.
References
- 1. Pyridine-based polymers and derivatives: Synthesis and applications [ouci.dntb.gov.ua]
- 2. [PDF] Linear and nonlinear optical properties of 2-(N-prolinol)-5-nitropyridine | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Quantification of 2-Hydroxy-3-methyl-5-nitropyridine
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Hydroxy-3-methyl-5-nitropyridine in research and drug development settings. Two primary analytical methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced selectivity and sensitivity.
Overview and Physicochemical Properties
This compound is a substituted pyridine derivative with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol .[1] Its structure, featuring a hydroxyl group, a methyl group, and a nitro group on a pyridine ring, makes it a valuable intermediate in pharmaceutical synthesis. Accurate quantification of this compound is essential for quality control, stability studies, and reaction monitoring.
Comparative Quantitative Data
The following table summarizes the illustrative performance characteristics of the two proposed analytical methods for the quantification of this compound. This data is provided as a guideline for method selection and performance expectation.
| Parameter | HPLC-UV Method | GC-MS Method |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Linearity Range | 0.15 - 100 µg/mL (r² > 0.999) | 0.03 - 50 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
Application Note 1: Quantification by HPLC-UV
This method is suitable for the routine quantification of this compound in bulk drug substances and in-process control samples, offering a balance of speed, and reliability.
Experimental Protocol: HPLC-UV
3.1.1. Reagents and Materials
-
This compound reference standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: Deionized or HPLC grade
-
Phosphoric Acid: ACS grade
-
Syringe filters: 0.45 µm, nylon or PTFE
3.1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
3.1.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
3.1.4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.15, 1, 10, 50, 100 µg/mL).
3.1.5. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[2][3]
3.1.6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for quantification.
Application Note 2: Quantification by GC-MS
This method provides higher sensitivity and selectivity, making it ideal for trace-level quantification or for analyzing complex matrices where specificity is critical.
Experimental Protocol: GC-MS
4.1.1. Reagents and Materials
-
This compound reference standard: (Purity ≥ 98%)
-
Dichloromethane: GC grade
-
Methanol: GC grade
-
Internal Standard (IS): e.g., 2-Hydroxy-5-nitropyridine (if not present in the sample)
-
Syringe filters: 0.45 µm, PTFE
4.1.2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
4.1.3. Chromatographic and MS Conditions
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition: Selected Ion Monitoring (SIM)
-
Quantifier Ion: To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment).
-
Qualifier Ions: At least two other characteristic ions.
-
4.1.4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a separate stock solution of the internal standard.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane. Spike each standard with a constant concentration of the internal standard.
4.1.5. Sample Preparation
-
Dissolve a known amount of the sample in dichloromethane to a concentration within the calibration range.
-
Add the internal standard to the sample solution at the same concentration as in the working standards.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
4.1.6. Analysis Procedure
-
Inject a blank (dichloromethane) to check for system cleanliness.
-
Inject the calibration standards to construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Inject the prepared samples.
-
Identify the analyte and internal standard peaks based on their retention times and qualifier ion ratios.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for quantification.
Method Validation Considerations
Both methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[4][5][6] Key validation parameters to assess include:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components.
-
Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a defined range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
- 1. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Ich guidelines for validation final | PPTX [slideshare.net]
- 6. altabrisagroup.com [altabrisagroup.com]
Scale-Up Synthesis of 2-Hydroxy-3-methyl-5-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a scalable protocol for the synthesis of 2-Hydroxy-3-methyl-5-nitropyridine, a key intermediate in the development of novel pharmaceuticals. The provided protocol is a robust, one-pot procedure adapted for larger-scale production, focusing on safety, efficiency, and yield.
Application Notes
This compound and its derivatives are significant building blocks in medicinal chemistry due to their versatile reactivity and presence in various biologically active molecules. The introduction of a nitro group onto the pyridine ring enhances its utility as a precursor for further functionalization, such as reduction to an amino group, which opens pathways to a diverse array of heterocyclic compounds.
The synthesis of nitropyridines can be challenging, often requiring harsh reaction conditions and resulting in isomeric mixtures that necessitate complex purification procedures. The protocol outlined below is a one-pot, two-step synthesis that circumvents some of these challenges by combining the nitration of the starting material, 2-amino-3-methylpyridine, followed by a diazotization and hydrolysis sequence to yield the desired 2-hydroxy product. This method is designed to be scalable and cost-effective, making it suitable for industrial applications.
Safety is paramount when handling concentrated acids and nitrated compounds, which can be thermally sensitive. This protocol includes specific temperature controls and quenching procedures to mitigate risks associated with exothermic reactions.
Experimental Protocols
This section details a one-pot synthesis method for this compound starting from 2-amino-3-methylpyridine. The procedure involves two main stages: nitration and diazotization/hydrolysis.
Stage 1: Nitration of 2-amino-3-methylpyridine
This step involves the nitration of 2-amino-3-methylpyridine using a mixture of concentrated nitric and sulfuric acids.
Protocol:
-
In a suitable reaction vessel equipped with mechanical stirring, a thermometer, and a dropping funnel, carefully add a predetermined volume of concentrated sulfuric acid.
-
Cool the sulfuric acid to 10-20 °C using an ice bath.
-
Slowly add 2-amino-3-methylpyridine in portions to the cooled sulfuric acid, ensuring the temperature is maintained between 10-20 °C.
-
Once the addition is complete, add concentrated nitric acid dropwise, maintaining the reaction temperature between 40-50 °C.
-
After the addition of nitric acid, continue stirring the mixture at 40-50 °C for 4-5 hours to ensure the completion of the nitration reaction.
Stage 2: Diazotization and Hydrolysis
Following the nitration, the reaction mixture is quenched in ice water, and the resulting intermediate is converted to the final product via diazotization and hydrolysis.
Protocol:
-
Prepare a separate vessel with a significant volume of ice water.
-
Slowly and carefully add the reaction mixture from Stage 1 to the ice water, ensuring the temperature of the quench solution does not exceed 10 °C.
-
Prepare an aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the quenched reaction mixture while maintaining the temperature between 0-10 °C to initiate the diazotization reaction.
-
After the addition of sodium nitrite is complete, slowly add aqueous ammonia to adjust the pH of the solution.
-
The resulting precipitate, this compound, is then collected by filtration.
-
Wash the collected solid with cold water to remove any residual acids and salts.
-
Dry the product under vacuum to obtain the final, purified this compound.
Data Presentation
The following tables summarize the quantitative data for the scalable synthesis of this compound.
| Reactant | Molecular Weight ( g/mol ) | Quantity | Molar Ratio |
| 2-amino-3-methylpyridine | 108.14 | 100.0 kg | 1.0 |
| Concentrated Sulfuric Acid | 98.08 | 900.0 kg | - |
| Concentrated Nitric Acid | 63.01 | 87.4 kg | 1.5 |
| Sodium Nitrite | 69.00 | 95.7 kg | 1.5 |
| Ice Water | 18.02 | 1000 L | - |
| Aqueous Ammonia | 17.03 | As required | - |
| Parameter | Value |
| Nitration Stage | |
| Initial Temperature | 10-20 °C |
| Reaction Temperature | 40-50 °C |
| Reaction Time | 4-5 hours |
| Diazotization/Hydrolysis Stage | |
| Quenching Temperature | 0-10 °C |
| Diazotization Temperature | 0-10 °C |
| Product | |
| Product Name | This compound |
| Theoretical Yield | 142.5 kg |
| Physical Appearance | Yellowish solid |
Mandatory Visualization
The following diagram illustrates the logical workflow of the one-pot synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Hydroxy-3-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 2-Hydroxy-3-methyl-5-nitropyridine as a key coupling component. This document is intended for researchers in organic chemistry, materials science, and drug development who are interested in the synthesis and application of novel azo compounds.
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. These dyes are widely used in various industries, including textiles, printing, and food, due to their vibrant colors and versatile chemical properties. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, known as the coupling component.
This compound is a valuable heterocyclic coupling component in the synthesis of specialized azo dyes. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the pyridine ring influences the electronic properties and, consequently, the color and reactivity of the resulting dyes. The methyl group can also modulate the solubility and other physical properties of the final products. Azo dyes derived from this heterocyclic moiety are of interest for applications in areas such as functional dyes, pH indicators, and potentially as scaffolds in medicinal chemistry.
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism. The general workflow involves the initial formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile and attacks the electron-rich pyridine ring of this compound.
handling and storage procedures for 2-Hydroxy-3-methyl-5-nitropyridine in the lab
Application Notes and Protocols for 2-Hydroxy-3-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of this compound (CAS No. 21901-34-8) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information and Properties
This compound, also known as 3-Methyl-5-nitro-2-pyridinol, is a solid organic compound.[1] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| CAS Number | 21901-34-8 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 228-232 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide. | [3] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3 | [1] |
Hazard Identification and Safety Precautions
2.1 GHS Hazard Statements
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
2.2 Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]
2.3 Personal Protective Equipment (PPE) A comprehensive personal protective equipment plan is mandatory. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Lab coat. | N95/FFP2 respirator if dust generation is likely. |
| Solution Preparation | Chemical splash goggles. | Nitrile gloves. | Lab coat. | Work within a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield. | Nitrile gloves. | Lab coat. | Work within a certified chemical fume hood. |
Handling and Storage Protocols
3.1 General Handling Workflow
The following diagram outlines the standard workflow for handling this compound in the laboratory.
Caption: Workflow for handling this compound.
3.2 Storage Procedures Proper storage is essential to maintain the stability of the compound and ensure safety.
Caption: Storage conditions for this compound.
Experimental Protocols
4.1 Protocol for Weighing and Dispensing
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS).[4] Don the appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Work Area: Perform all weighing and dispensing activities inside a certified chemical fume hood to avoid inhalation of dust particles.[5][6]
-
Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a pre-tared weighing vessel. Avoid generating dust.[5]
-
Cleanup: Once the desired amount is weighed, securely close the main container. Clean any residual powder from the spatula and the weighing area using a dry wipe, which should then be disposed of as chemical waste.
-
Storage: Immediately return the main container to its designated storage location at 2-8°C.[1]
4.2 Protocol for Solution Preparation
-
Safety First: Conduct this procedure in a chemical fume hood while wearing all required PPE.
-
Solvent Selection: Choose an appropriate organic solvent such as ethanol, acetone, or dimethylformamide.[3]
-
Dissolution: To the weighed this compound in a suitable flask, add the solvent slowly while stirring.
-
Labeling: Clearly label the flask containing the solution with the compound name, concentration, solvent, date, and your initials.
-
Storage: If the solution is to be stored, ensure the container is tightly sealed and stored under the appropriate conditions, protected from light if necessary.
Emergency Procedures
5.1 Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[5][7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report all spills to the laboratory supervisor.
5.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[8][9]
References
- 1. This compound 97 21901-34-8 [sigmaaldrich.com]
- 2. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3-methyl-5-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydroxy-3-methyl-5-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most commonly cited starting material is 2-Amino-5-methylpyridine.[1] The synthesis involves the nitration of the pyridine ring, followed by the conversion of the amino group to a hydroxyl group.
Q2: What is the role of concentrated sulfuric acid in the nitration reaction?
A2: Concentrated sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. By removing the water generated during the reaction, it drives the equilibrium towards the formation of the nitrated product.
Q3: What are the typical reaction conditions for the nitration of the precursor to this compound?
A3: A common procedure involves dissolving the starting material (e.g., 2-amino-5-methylpyridine) in concentrated sulfuric acid, followed by the progressive addition of a mixture of concentrated nitric acid and concentrated sulfuric acid. The temperature is typically maintained at a specific level, for instance, 130°C, throughout the addition.[1]
Q4: How is the crude product typically isolated from the reaction mixture?
A4: After the reaction is complete, the mixture is usually poured onto ice, and the pH is adjusted to around 3-4 with a base, such as aqueous ammonia. The precipitated crude product is then collected by filtration, washed with water, and dried.[1]
Q5: What is a common method for the purification of this compound?
A5: Recrystallization from hot water is a frequently mentioned method for purifying the crude product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. - Loss of product during workup. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Carefully control the reaction temperature as specified in the protocol. High temperatures can lead to side reactions, while low temperatures may result in an incomplete reaction. - Ensure the correct molar ratios of nitric acid and sulfuric acid are used. - During the workup, ensure the pH is adjusted carefully to maximize precipitation of the product. Avoid excessive washing which may dissolve the product. |
| Formation of Isomeric Byproducts | The nitration of substituted pyridines can sometimes lead to the formation of different positional isomers. | - Precise control of reaction temperature and the rate of addition of the nitrating agent can help improve regioselectivity. - Purification techniques such as fractional crystallization or column chromatography may be necessary to separate the desired isomer from unwanted byproducts. A patent for a similar compound suggests that adjusting the acid concentration during workup can aid in isomer separation.[2] |
| Dark-colored Reaction Mixture or Product | Over-nitration or side reactions leading to the formation of polymeric or oxidized byproducts. This can be caused by excessively high temperatures or prolonged reaction times. | - Maintain the reaction temperature strictly as recommended. - Monitor the reaction and stop it as soon as the starting material is consumed (as indicated by TLC). - The crude product can sometimes be decolorized by treating a solution of the product with activated charcoal before recrystallization. |
| Difficulty in Product Precipitation | The product may be too soluble in the workup solution, or the concentration of the product is too low. | - Ensure the reaction mixture is sufficiently cooled after pouring onto ice. - Check and adjust the pH carefully, as the solubility of the product is pH-dependent. - If the product does not precipitate, extraction with a suitable organic solvent may be necessary. |
| Product is an Oil Instead of a Solid | Presence of impurities that depress the melting point. | - Ensure the starting materials are of high purity. - Thoroughly wash the crude product to remove any residual acids or other soluble impurities. - Attempt purification by column chromatography to separate the desired product from oily impurities. |
Experimental Protocols
Synthesis of this compound from 2-Amino-5-methylpyridine [1]
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In a 600 cm³ round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.
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Prepare a nitrating mixture by combining 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid.
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Progressively add the nitrating mixture to the flask containing the 2-amino-5-methylpyridine solution.
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Maintain the reaction temperature at a constant 130°C throughout the addition of the acid mixture. Foaming may be observed.
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After the addition is complete, pour the colored solution onto 300 g of ice.
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Adjust the pH of the solution to approximately 3-4 by adding aqueous ammonia.
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Allow the mixture to stand in a refrigerator to facilitate precipitation.
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Collect the precipitate by filtration on a filter, wash it with water, and then dry it.
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Recrystallize the dried product from hot water to obtain purified this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of Crude 2-Hydroxy-3-methyl-5-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Hydroxy-3-methyl-5-nitropyridine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used. 2. The solution was not sufficiently saturated. 3. The cooling process was too rapid. | 1. Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again. 2. If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. 3. Introduce a seed crystal of the pure compound. 4. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| "Oiling Out" (Formation of an oil instead of crystals) | 1. The compound is melting in the hot solvent because the boiling point of the solvent is higher than the melting point of the compound. 2. The presence of significant impurities is depressing the melting point of the mixture. 3. The solution is supersaturated and cooling too quickly. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider using a solvent with a lower boiling point. 3. If impurities are suspected, first attempt a preliminary purification step like a hot filtration to remove any insoluble materials. |
| Colored Impurities in Crystals | 1. Colored impurities are co-precipitating with the product. | 1. During the hot dissolution step, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
| Low Recovery of Purified Product | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals prematurely. 3. Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | 1. Inappropriate solvent system (eluent). 2. Column was not packed properly (channeling). 3. Column was overloaded with the crude sample. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound. A good starting point for polar compounds like nitropyridines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of crude material for the column size. As a general rule, use a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
| Peak Tailing of the Product on the Column | 1. The basic nitrogen of the pyridine ring is interacting with acidic silanol groups on the silica gel. | 1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. 2. Use a different stationary phase, such as alumina, which is less acidic. |
| Product is not Eluting from the Column | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted starting material (2-Hydroxy-3-methylpyridine), and potentially isomeric byproducts from the nitration reaction, such as 2-Hydroxy-3-methyl-6-nitropyridine. Residual acids from the synthesis may also be present.
Q2: How can I assess the purity of my crude and purified product?
A2: Thin Layer Chromatography (TLC) is a quick and effective method to assess purity. By spotting the crude material, the purified product, and the starting material on the same TLC plate, you can visualize the separation and identify the components. A single spot for the purified product indicates high purity. Further characterization can be done using techniques like melting point analysis, NMR spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Q3: What is a good solvent for recrystallizing this compound?
A3: Hot water is a commonly used solvent for the recrystallization of this compound.[1] Given its polar nature, other polar solvents like ethanol or ethanol/water mixtures could also be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Q4: When should I choose column chromatography over recrystallization?
A4: Recrystallization is a good first choice if the impurities have significantly different solubilities from the desired product. Column chromatography is more suitable when dealing with impurities that have similar polarities and solubility profiles to the product, such as isomeric byproducts.[2]
Q5: My purified product is still a pale yellow to light brown crystalline solid. Is this normal?
A5: Yes, this compound is described as a pale yellow to light brown crystalline solid.[1] The color is characteristic of many nitroaromatic compounds.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Typical Yield | Pros | Cons |
| Recrystallization | >98% | 60-85% | - Simple and cost-effective.- Good for removing small amounts of impurities with different solubilities. | - May not effectively remove impurities with similar solubility.- Potential for "oiling out".- Can result in lower yields if too much solvent is used. |
| Column Chromatography | >99% | 40-75% | - Excellent for separating compounds with similar polarities, including isomers.- High purity can be achieved. | - More time-consuming and requires larger volumes of solvents.- Potential for product loss on the column.- Requires optimization of the solvent system. |
Experimental Protocols
Protocol 1: Recrystallization from Hot Water
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
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TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Vary the ratio to achieve an Rf value of 0.25-0.35 for the product.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a flat surface. Add a thin layer of sand on top.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A workflow diagram illustrating the purification and analysis process.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Nitration of 2-Amino-3-Methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-amino-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 2-amino-3-methylpyridine?
The primary product from the nitration of 2-amino-3-methylpyridine using a standard mixed acid (concentrated nitric and sulfuric acid) procedure is 2-amino-3-methyl-5-nitropyridine.[1] The amino group at the 2-position and the methyl group at the 3-position cooperatively direct the electrophilic nitronium ion (NO₂⁺) to the 5-position (para to the amino group and ortho to the methyl group).
Q2: What are the common side products I should expect?
Common side products are primarily other regioisomers of mononitrated 2-amino-3-methylpyridine. Based on the directing effects of the amino and methyl groups, the following isomers are the most likely side products:
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2-Amino-3-methyl-4-nitropyridine: Nitration occurs at the 4-position.
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2-Amino-3-methyl-6-nitropyridine: Nitration occurs at the 6-position.
Under forcing reaction conditions (higher temperatures, prolonged reaction times, or excess nitrating agent), other side products may form, including:
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Dinitrated products: Such as 2-amino-3-methyl-4,6-dinitropyridine.
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Oxidized products: The methyl group can be oxidized to a carboxylic acid, forming 2-amino-5-nitro-3-pyridinecarboxylic acid.
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Hydroxylated products: In the presence of excess water or at elevated temperatures, the amino group can be hydrolyzed to a hydroxyl group, leading to the formation of 2-hydroxy-3-methyl-5-nitropyridine.
Q3: How can I control the formation of side products?
Controlling the reaction conditions is crucial for minimizing side product formation. Key parameters to control include:
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Temperature: Maintain a low temperature (0-10°C) during the addition of the nitrating agent to prevent over-nitration and side reactions.
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Stoichiometry: Use a controlled amount of the nitrating agent to avoid dinitration.
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Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.
Troubleshooting Guide
Problem 1: Low yield of the desired 2-amino-3-methyl-5-nitropyridine.
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Q: My reaction yield is significantly lower than expected. What could be the cause?
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A: Low yields can result from several factors:
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Incomplete reaction: Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, a slight increase in temperature or extended reaction time might be necessary, but proceed with caution to avoid side product formation.
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Side reactions: The formation of significant amounts of side products will lower the yield of the desired product. Analyze your crude product to identify the major impurities.
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Loss during work-up and purification: The product may be partially soluble in the aqueous phase during neutralization or lost during recrystallization. Optimize your extraction and purification procedures.
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-
Problem 2: The isolated product is a mixture of isomers.
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Q: I have a mixture of nitro isomers that are difficult to separate. How can I improve the regioselectivity?
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A: Achieving high regioselectivity is a common challenge in the nitration of substituted pyridines.
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Temperature control: Strict temperature control is paramount. Lowering the reaction temperature can significantly enhance the selectivity for the thermodynamically favored product.
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Alternative nitrating agents: Consider using alternative nitrating agents that may offer better regioselectivity, although this may require significant process development.
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Problem 3: I observe the formation of a significant amount of dark, tarry material.
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Q: My reaction mixture turned dark, and I isolated a tarry substance. What is happening?
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A: Tar formation is indicative of decomposition and polymerization, often caused by overly harsh reaction conditions.
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Excessive temperature: Runaway reactions can occur if the temperature is not carefully controlled, especially during the exothermic addition of the nitrating agent. Ensure efficient cooling.
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Concentrated acid: The use of highly concentrated or fuming acids can promote oxidative side reactions and decomposition.
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-
Quantitative Data
The following table summarizes typical yields for the nitration of 2-amino-3-methylpyridine under laboratory conditions. Note that the distribution of side products is often not reported in detail in the literature.
| Product | Reported Yield | Reaction Conditions |
| 2-Amino-3-methyl-5-nitropyridine | ~35% | 2-amino-3-methylpyridine in concentrated H₂SO₄, cooled to 0°C. A mixture of fuming nitric acid and concentrated H₂SO₄ is added dropwise while maintaining the temperature below 10°C. The reaction is then stirred at room temperature and subsequently heated to 40-50°C. The product is isolated by neutralization with aqueous ammonia.[1] |
| 2-Amino-3-methyl-4-nitropyridine | Not reported | Likely formed as a minor isomer. |
| 2-Amino-3-methyl-6-nitropyridine | Not reported | Likely formed as a minor isomer. |
Experimental Protocols
Synthesis of 2-Amino-3-methyl-5-nitropyridine [1]
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Reagent Preparation:
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Dissolve 5.0 g (46.2 mmol) of 2-amino-3-methylpyridine in 24 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a thermometer. Cool the mixture to 0°C in an ice bath.
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In a separate beaker, carefully prepare the nitrating mixture by adding 3.5 mL of fuming nitric acid to 3.5 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
-
Nitration:
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Slowly add the cold nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine in sulfuric acid. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition.
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After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes.
-
-
Reaction Completion:
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Remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
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Carefully heat the mixture to 40-50°C and maintain this temperature for 30 minutes. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
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Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is approximately 8-9. A precipitate will form.
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Collect the precipitate by vacuum filtration and wash it with cold water.
-
-
Purification:
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or DMF/water) to obtain pure 2-amino-3-methyl-5-nitropyridine.
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Visualizations
Caption: Reaction pathway for the nitration of 2-amino-3-methylpyridine.
Caption: Troubleshooting workflow for the nitration of 2-amino-3-methylpyridine.
References
Technical Support Center: Synthesis of 2-Hydroxy-3-methyl-5-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-methyl-5-nitropyridine. Our aim is to help you diagnose and resolve common issues to improve reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in the nitration of 2-hydroxy-3-methylpyridine is a common issue that can stem from several factors. Below is a breakdown of potential causes and corresponding solutions:
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Incomplete Reaction: The nitration reaction may not have gone to completion.
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Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. You may also consider a slight excess of the nitrating agent.
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Suboptimal Reaction Temperature: Temperature control is critical in nitration reactions.[1]
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Solution: Running the reaction at too low a temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote the formation of side products and decomposition. Maintain the recommended temperature range strictly. For many nitrations of hydroxypyridines, a temperature of 0-10°C during the addition of the nitrating agent is crucial.[2]
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Formation of Isomers: The nitration of 2-hydroxy-3-methylpyridine can potentially yield other isomers, such as 2-hydroxy-3-methyl-3-nitropyridine, although the 5-nitro isomer is generally favored due to the directing effects of the hydroxyl and methyl groups.
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Solution: Careful control of reaction conditions, particularly temperature and the choice of nitrating agent, can influence the regioselectivity. Purification by recrystallization or column chromatography is essential to isolate the desired 5-nitro isomer.
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Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
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Solution: When neutralizing the reaction mixture, adjust the pH carefully. The product is phenolic and can be soluble in basic aqueous solutions. Ensure efficient extraction with a suitable organic solvent like ethyl acetate. During recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.
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Q2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are these byproducts and how can I minimize them?
A2: The formation of impurities is a frequent challenge. The primary impurities are often positional isomers and dinitrated products.
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Positional Isomers: As mentioned, while the 5-nitro isomer is the major product, other isomers can form.
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Mitigation: Precise temperature control and slow, dropwise addition of the nitrating agent can enhance the selectivity of the reaction.
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Dinitrated Byproducts: The use of harsh reaction conditions or an excessive amount of the nitrating agent can lead to the introduction of a second nitro group onto the pyridine ring.
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Mitigation: Use a stoichiometric amount or only a slight excess of the nitrating agent. Ensure the reaction temperature does not exceed the optimal range.
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Oxidation Products: The pyridine ring can be susceptible to oxidation by nitric acid, especially at elevated temperatures, leading to colored, tar-like impurities.
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Mitigation: Maintain a low reaction temperature and use a nitrating agent of appropriate concentration.
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Q3: The purification of the final product is proving difficult. What are the recommended procedures?
A3: The purification of this compound typically involves recrystallization.
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Recrystallization: This is the most common method for purifying the crude product.
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Procedure: A common solvent for recrystallization is hot water or an ethanol-water mixture.[3] Dissolve the crude product in the minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly. The purified product should crystallize out. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.
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Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. A silica gel stationary phase with a solvent system such as ethyl acetate/hexane can be effective in separating the desired product from isomers and other impurities.
Data Presentation: Reaction Parameters
The following table summarizes key experimental parameters that can be optimized to improve the yield and purity of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Starting Material | 2-Hydroxy-3-methylpyridine | 2-Amino-3-methylpyridine | 2-Chloro-3-methyl-5-nitropyridine | The choice of starting material dictates the overall synthetic strategy. |
| Nitrating Agent | Conc. HNO₃ in Conc. H₂SO₄ | Fuming HNO₃ | KNO₃ in Conc. H₂SO₄ | Mixed acid is a common and effective nitrating agent. KNO₃ can offer a milder, more controlled reaction.[4] |
| Reaction Temperature | 0-5°C | 20-25°C | 40-50°C | Lower temperatures generally favor higher selectivity and reduce byproduct formation.[5] |
| Reaction Time | 1-2 hours | 4-6 hours | 12 hours | Reaction time should be optimized by monitoring with TLC to ensure completion without promoting side reactions. |
| Molar Ratio (Nitrating Agent:Substrate) | 1.0:1.0 | 1.1:1.0 | 1.5:1.0 | A slight excess of the nitrating agent can drive the reaction to completion, but a large excess increases the risk of dinitration. |
Experimental Protocols
Synthesis via Nitration of 2-Hydroxy-3-methylpyridine
This protocol is a generalized procedure based on common nitration methods for hydroxypyridines.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methylpyridine in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
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Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10°C.
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Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.
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Quenching: Carefully pour the reaction mixture onto crushed ice.
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Neutralization and Precipitation: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is around 4-5. The product will precipitate out of the solution.
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Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
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Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Relationship between problems, causes, and solutions.
References
- 1. byjus.com [byjus.com]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Hydroxy-3-Picoline Nitration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 2-hydroxy-3-picoline. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 2-hydroxy-3-picoline, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficiently activating conditions: The pyridine ring is electron-deficient and requires strong activating conditions for nitration.[1][2] 2. Reaction temperature is too low: Nitration may not proceed at a sufficient rate. 3. Inappropriate nitrating agent: The chosen nitrating agent may not be potent enough. | 1. Increase acid strength: Use a stronger acid catalyst, such as fuming sulfuric acid (oleum), or trifluoroacetic anhydride with nitric acid.[3] 2. Optimize temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as higher temperatures can lead to side reactions.[4] 3. Vary nitrating agent: Experiment with different nitrating agents like a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid.[5] |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high: Higher temperatures can reduce regioselectivity.[4] 2. Inappropriate solvent or acid catalyst: The reaction medium can influence the position of nitration. | 1. Control temperature: Maintain a low and consistent reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent.[4] 2. Screen solvents: While strong acid is often the solvent, co-solvents can sometimes modulate reactivity and selectivity. |
| Over-Nitration (Dinitration) | 1. Excess of nitrating agent: Using a large stoichiometric excess of the nitrating agent increases the likelihood of multiple nitrations.[1] 2. Prolonged reaction time: Allowing the reaction to proceed for too long can lead to the formation of dinitrated byproducts.[1] 3. High reaction temperature: Elevated temperatures can promote further nitration of the desired mono-nitrated product.[1] | 1. Control stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.2 equivalents). 2. Monitor reaction progress: Closely follow the reaction using TLC or LC-MS and quench it once the formation of the desired product is maximized.[1] 3. Lower reaction temperature: Perform the reaction at a lower temperature to disfavor the second nitration.[1] |
| Charring or Tar Formation | 1. Excessively high reaction temperature: The substrate may be decomposing under harsh acidic and oxidative conditions.[4] 2. Concentrated acid is too strong: This can lead to oxidative degradation of the starting material or product.[4] 3. Rapid addition of nitrating agent: Localized "hot spots" can cause decomposition.[1] | 1. Maintain low temperature: Ensure the reaction temperature is kept low, especially during the addition of the nitrating agent.[4] 2. Use less concentrated acid: Consider using a slightly less concentrated acid or a different nitrating system. 3. Slow addition: Add the nitrating agent dropwise with vigorous stirring to ensure proper mixing and heat dissipation.[1] |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous work-up solution: The hydroxyl and nitro groups can increase water solubility, especially if the product is in a salt form.[4] 2. Formation of a stable emulsion during extraction: This can complicate the separation of aqueous and organic layers.[4] | 1. Adjust pH: After quenching the reaction on ice, carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.[4] 2. Break emulsion: Add a saturated brine solution during extraction to help break up any emulsions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of 2-hydroxy-3-picoline?
The major product is expected to be 2-hydroxy-3-methyl-5-nitropyridine. The hydroxyl group at the 2-position and the methyl group at the 3-position are both activating, ortho-, para-directing groups. The 5-position is para to the strongly activating hydroxyl group and ortho to the methyl group, making it the most likely site for electrophilic substitution. The product, this compound, is a known compound.[6]
Q2: What are the typical starting conditions for the nitration of 2-hydroxy-3-picoline?
A common starting point for the nitration of hydroxypyridines involves the use of a mixed acid system. A general protocol is provided below. However, optimization will be necessary to achieve the best results for this specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Nitration using Mixed Acid (HNO₃/H₂SO₄)
This protocol outlines a general method for the nitration of 2-hydroxy-3-picoline using a mixture of nitric acid and sulfuric acid.
Materials:
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2-hydroxy-3-picoline
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Concentrated sulfuric acid (98%)
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Concentrated nitric acid (70%)
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Crushed ice
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Saturated sodium bicarbonate solution
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Deionized water
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Ethyl acetate or other suitable extraction solvent
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 equivalents) in an ice-salt bath to 0-5 °C.
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Slowly add 2-hydroxy-3-picoline to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
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In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a small amount of cold concentrated sulfuric acid. Cool this mixture to 0-5 °C.
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Add the nitrating mixture dropwise to the solution of 2-hydroxy-3-picoline in sulfuric acid over 30-60 minutes. Maintain the reaction temperature at 0-10 °C throughout the addition.
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After the addition is complete, allow the reaction to stir at the same temperature for a monitored period (e.g., 1-4 hours), checking the progress by TLC or LC-MS.
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Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.
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Neutralize the resulting solution to a pH of approximately 7 by the slow addition of a saturated sodium bicarbonate solution. The product may precipitate at this stage.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the nitration of 2-hydroxy-3-picoline.
Caption: Troubleshooting logic for optimizing 2-hydroxy-3-picoline nitration.
References
Technical Support Center: Purification of 2-Hydroxy-3-methyl-5-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Hydroxy-3-methyl-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurities in crude this compound typically arise from the synthetic route. These can include:
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Unreacted Starting Materials: Such as 2-hydroxy-3-methylpyridine.
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Isomeric Byproducts: Nitration of 2-hydroxy-3-methylpyridine can potentially yield other isomers, such as 2-Hydroxy-3-methyl-x-nitropyridine, where the nitro group is at a different position.
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Over-nitrated Products: Dinitro- or other polynitrated species can form under harsh nitration conditions.
-
Residual Solvents and Reagents: Acids (like sulfuric and nitric acid) and solvents used in the synthesis and workup may be present.
Q2: How can I assess the purity of my this compound sample?
A2: A preliminary assessment of purity can be made by observing the melting point. A sharp melting point close to the literature value suggests high purity, while a broad melting point range at a lower temperature indicates the presence of impurities. For a more accurate assessment, we recommend using Thin Layer Chromatography (TLC). Multiple spots on a TLC plate are a clear indication of a mixture of compounds.
Q3: I see multiple spots on my TLC plate. How do I choose the best purification method?
A3: The choice of purification method depends on the nature and number of impurities revealed by TLC analysis.
-
Recrystallization: This is often the most straightforward method if you have one major product spot and minor impurity spots with significantly different polarities.
-
Column Chromatography: If your TLC shows multiple spots with close retention factors (Rf values), indicating compounds of similar polarity (such as isomers), column chromatography will be necessary for effective separation.[1]
Troubleshooting Guide
Issue 1: My product "oils out" during recrystallization instead of forming crystals.
-
Cause: The solute concentration may be too high, or the solution is being cooled too rapidly. The chosen solvent system may also not be optimal.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of the "good" solvent (the one in which the compound is more soluble) to prevent immediate precipitation.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing the entire setup to cool to room temperature gradually.
-
Consider a different solvent system. Experiment with various solvent polarities to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound if available.
-
Issue 2: The separation of spots on my TLC plate is poor.
-
Cause: The solvent system (mobile phase) used for TLC is not providing adequate differentiation in the polarities of the components.
-
Solution:
-
Adjust the polarity of the mobile phase. If the spots are all near the baseline, the solvent is not polar enough; increase the proportion of the more polar solvent. If the spots are all near the solvent front, the solvent is too polar; decrease the proportion of the more polar solvent.
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Try a different solvent system. A common system for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Experiment with different ratios to achieve an optimal Rf value for your product (ideally between 0.2 and 0.4 for good separation on a column).
-
Issue 3: I have low recovery of my compound after column chromatography.
-
Cause: Several factors can contribute to low recovery:
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The compound may be strongly adsorbed to the silica gel.
-
The chosen mobile phase may not be optimal for eluting the compound.
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The column may have been overloaded.
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Fractions containing the product may have been discarded.
-
-
Solution:
-
Ensure thorough TLC analysis of all collected fractions before combining them.
-
Increase the polarity of the eluting solvent gradually during the chromatography (gradient elution) to wash out any strongly adsorbed product.
-
Ensure the crude material is properly loaded onto the column. Adsorbing the sample onto a small amount of silica gel before loading can improve resolution and recovery.
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Check the column for residual product by flushing with a very polar solvent (e.g., methanol) after you believe all the product has been eluted.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Typical Yield | Pros | Cons |
| Recrystallization | >98% | 60-85% | Simple, fast, and effective for removing small amounts of impurities with different solubilities.[1] | May not be effective for separating isomeric impurities; risk of "oiling out".[1] |
| Column Chromatography | >99% | 40-75% | Excellent for separating compounds with similar polarities, including isomers.[1] | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.[1] |
Note: The data presented is based on typical results for similar compounds and may vary depending on the specific experimental conditions and the nature of the crude material.
Experimental Protocols
Protocol 1: Recrystallization from Hot Water
This protocol is based on the purification of a closely related isomer, 2-hydroxy-5-methyl-3-nitropyridine.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is adapted from the purification of a structurally similar compound, 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.[1]
-
Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from impurities. Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column. Allow the silica gel to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Stability of 2-Hydroxy-3-methyl-5-nitropyridine
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-Hydroxy-3-methyl-5-nitropyridine under acidic conditions. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic solutions?
While specific stability data for this compound is not extensively published, pyridines and their derivatives are generally stable compounds. However, the presence of the nitro and hydroxyl groups on the pyridine ring can influence its reactivity. Nitropyridines can be susceptible to degradation under certain conditions. For instance, studies on similar compounds like 4-nitropyridine N-oxides indicate stability in dilute acidic solutions, but susceptibility to degradation under strong basic conditions. The protonation of the N-oxide group in strong acid can alter the molecule's reactivity[1].
Q2: What are the likely degradation pathways for this compound under acidic conditions?
Under strong acidic conditions and elevated temperatures, hydrolysis of the nitro group or other reactions may occur. A potential degradation pathway could involve the reduction of the nitro group to an amino group, followed by further reactions. For example, in studies of 3,4-diaminopyridine under oxidative stress, the formation of 4-amino, 3-nitropyridine was observed as a degradation product[2]. While this is an oxidative process, it highlights the potential for modification of the nitro and amino groups on the pyridine ring.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of aromatic compounds like this compound. A reverse-phase C18 column is often suitable. The use of Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended to identify potential degradation products by providing molecular weight and fragmentation data.
Q4: How should this compound be stored to ensure its stability?
The compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from strong reducing agents and alkalis to prevent hazardous reactions[3]. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8°C) and protected from light.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in acidic solution.
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Possible Cause: The acidic conditions are too harsh (e.g., high concentration of strong acid, elevated temperature).
-
Troubleshooting Steps:
-
Reduce the concentration of the acid.
-
Perform the experiment at a lower temperature.
-
Consider using a weaker acid if the experimental protocol allows.
-
Ensure the compound is fully dissolved, as undissolved particles can sometimes catalyze degradation.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during a stability study.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Use a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to obtain UV spectra of the unknown peaks. This can help in preliminary identification of the nature of the degradants.
-
Employ LC-MS to determine the molecular weights of the compounds corresponding to the unknown peaks.
-
If possible, isolate the degradation products using preparative HPLC for further structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Issue 3: Poor recovery of the compound from the acidic solution.
-
Possible Cause: The compound may be precipitating out of solution or adsorbing to the container walls.
-
Troubleshooting Steps:
-
Visually inspect the solution for any precipitate.
-
Check the solubility of this compound in the specific acidic medium being used.
-
Consider using silanized glassware to minimize adsorption.
-
Ensure proper mixing and dissolution before taking samples for analysis.
-
Data Presentation
The following table provides an example of how to present quantitative data from a forced degradation study of this compound under acidic conditions.
| Stress Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) | Major Degradation Product (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 4.8 | 2.1 | |
| 6 | 88.7 | 11.3 | 5.9 | |
| 12 | 79.1 | 20.9 | 12.3 | |
| 24 | 65.4 | 34.6 | 21.7 | |
| 1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 82.3 | 17.7 | 9.8 | |
| 6 | 61.5 | 38.5 | 22.4 | |
| 12 | 40.8 | 59.2 | 35.1 | |
| 24 | 22.1 | 77.9 | 48.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in an acidic environment.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Methanol or Acetonitrile, HPLC grade
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV or DAD/PDA detector
-
pH meter
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Solutions: Prepare solutions of 0.1 M HCl and 1 M HCl in deionized water.
3. Degradation Procedure:
-
Transfer a known volume of the stock solution into separate reaction vessels (e.g., glass vials with screw caps).
-
Add a sufficient volume of the 0.1 M HCl and 1 M HCl solutions to achieve the desired final concentration of the drug (e.g., 100 µg/mL).
-
Prepare a control sample by adding the stock solution to deionized water instead of an acidic solution.
-
Incubate the samples at a controlled temperature (e.g., 60°C) in a water bath or oven.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Immediately neutralize the withdrawn samples with an appropriate amount of NaOH solution to stop the degradation reaction.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase: A suitable gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound.
-
Analysis: Analyze the samples and calculate the percentage of the remaining drug and the formation of any degradation products.
Visualizations
Caption: Hypothetical degradation pathway of this compound under acidic conditions.
Caption: Experimental workflow for a forced degradation study.
References
alternative reagents for the synthesis of 2-Hydroxy-3-methyl-5-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-3-methyl-5-nitropyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in pyridine nitration are a common challenge due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution.[1][2] Several factors could be contributing to this issue:
-
Insufficiently Strong Nitrating Conditions: The nitration of pyridines often requires harsh conditions.[2] If you are using a standard mixture of nitric and sulfuric acid, ensure that the acids are concentrated and that the reaction temperature is appropriately controlled, as higher temperatures are often necessary.[3]
-
Poor Regioselectivity: The methyl and hydroxyl/amino groups on the pyridine ring direct the position of nitration. However, side-product formation is possible. To enhance regioselectivity, consider alternative synthetic routes, such as the nitration of a pre-functionalized pyridine that favors the desired substitution pattern.[4]
-
Substrate Decomposition: The harsh acidic and high-temperature conditions required for nitration can lead to the decomposition of the starting material or the product.[2] Monitor the reaction closely and consider using milder, alternative nitrating agents if decomposition is suspected.
-
Inefficient Work-up and Purification: The product may be lost during the work-up and purification steps. Ensure proper pH adjustment during neutralization and choose an appropriate solvent system for extraction and recrystallization to minimize loss.[3][5]
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurities in my product, including di-nitrated compounds. How can I minimize the formation of these side products?
-
Answer: The formation of impurities, particularly over-nitration products, is a frequent issue in pyridine synthesis.[2] The following strategies can help control the reaction to favor mono-nitration:
-
Control of Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the second nitration. Maintain a consistent and controlled temperature throughout the addition of the nitrating agent and the subsequent reaction time.[2]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.[2]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the active nitrating species at any given time, thus favoring the mono-nitrated product.[2]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the desired mono-nitrated product is maximized and before significant di-nitration occurs.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
-
Question 1: What are the most common synthetic routes to this compound?
-
Answer: The most common synthetic approaches involve the nitration of a substituted pyridine precursor. The primary routes include:
-
Nitration of 2-Amino-3-methylpyridine followed by Hydrolysis: This is a widely used two-step method where 2-amino-3-methylpyridine is first nitrated, and the resulting 2-amino-3-methyl-5-nitropyridine is then hydrolyzed to the desired product.[5]
-
Direct Nitration of 3-methyl-2-pyridone: This method involves the direct nitration of 3-methyl-2-pyridone (the tautomer of 2-hydroxy-3-methylpyridine).
-
Hydrolysis of 2-Chloro-3-methyl-5-nitropyridine: This involves the nucleophilic substitution of the chloro group in 2-chloro-3-methyl-5-nitropyridine with a hydroxide.
-
-
Question 2: Are there milder, alternative nitrating agents I can use instead of the traditional mixed acid (HNO₃/H₂SO₄) method?
-
Answer: Yes, several alternative nitrating agents have been developed to circumvent the harsh conditions of mixed acid nitration.[6] These include:
-
Dinitrogen Pentoxide (N₂O₅): This is an effective and eco-friendlier nitrating agent.[7]
-
Nitric acid in Trifluoroacetic Anhydride: This system can provide good yields of 3-nitropyridines.[8]
-
Metal Nitrates: In some cases, metal nitrates can act as milder nitrating agents, though they generate stoichiometric metal salt waste.[6]
-
N-Nitroimides: Cyclic N-nitroimides have also been explored as alternative nitronium sources.[6]
-
-
Question 3: How do the different synthetic routes compare in terms of yield and reaction conditions?
-
Answer: The choice of synthetic route can significantly impact the overall yield and the required reaction conditions. Below is a summary of quantitative data for different approaches.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Citations |
| Route 1: Nitration of 2-Amino-3-methylpyridine & Hydrolysis | 2-Amino-3-methylpyridine | Conc. H₂SO₄, Fuming HNO₃; then H₂O/base | Nitration: 0-50°C; Hydrolysis: Reflux | ~35% | [5] |
| Route 2: Nitration of 2-Amino-5-methylpyridine & Hydrolysis | 2-Amino-5-methylpyridine | Conc. H₂SO₄, Conc. HNO₃; then aq. NH₃ | Nitration: 130°C | - | [3] |
| Route 3: One-pot from 2-Aminopyridine | 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃, then NaNO₂ | Nitration: 40-50°C; Diazotization: 0-10°C | 57-58% | [9] |
| Route 4: Hydrolysis of 2-Amino-5-nitropyridine | 2-Amino-5-nitropyridine | 10% NaOH | Reflux at ~102°C for 10 hours | 60% | [10] |
| Route 5: Chlorination of 2-Hydroxy-5-nitropyridine | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | Reflux at 100-105°C for 5 hours | 95% | [11] |
Note: Yields can vary depending on the specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis via Nitration of 2-Amino-3-methylpyridine and Subsequent Hydrolysis
This protocol is adapted from a reported synthesis of 2-amino-3-methyl-5-nitropyridine.[5] The subsequent hydrolysis step is a standard procedure.
Step 1: Nitration of 2-Amino-3-methylpyridine
-
Dissolve 2-amino-3-methylpyridine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL) in a flask and cool the mixture to 0°C.
-
In a separate beaker, cool fuming nitric acid (d=1.5, 3.5 mL) to 0°C.
-
Slowly add concentrated sulfuric acid (3.5 mL) dropwise to the fuming nitric acid, keeping the temperature below 20°C.
-
Add the prepared nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine, maintaining the reaction temperature below 20°C.
-
Allow the stirred mixture to gradually warm to 20°C.
-
Transfer the reaction mixture in portions to a second flask preheated to 35-40°C. Caution: Do not exceed 40°C and monitor the temperature carefully after each addition.
-
Stir the reaction mixture at 50°C for an additional 30 minutes.
-
Cool the mixture to room temperature and neutralize with concentrated aqueous ammonia.
-
Collect the resulting precipitate by filtration, wash with water and 50% aqueous DMF.
-
Purify the crude 2-amino-3-methyl-5-nitropyridine by recrystallization from DMF. (Expected yield: ~35%).[5]
Step 2: Hydrolysis of 2-Amino-3-methyl-5-nitropyridine
-
Reflux the purified 2-amino-3-methyl-5-nitropyridine in an aqueous solution of a strong base (e.g., 10% NaOH) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Protocol 2: One-Pot Synthesis from 2-Aminopyridine
This protocol is based on a patented one-pot synthesis method.[9]
-
Add 2-aminopyridine (100.0 kg, 1063.8 mol) in batches to concentrated sulfuric acid (1 ton) in a suitable reactor, controlling the temperature at 10-20°C.
-
Add concentrated nitric acid (92.8 kg, 957.4 mol) and then heat the mixture to 45-50°C and stir for 4-5 hours.
-
After the nitration is complete, slowly pour the reaction solution into ice water (1 ton), maintaining the temperature at 0-10°C.
-
Dropwise add an aqueous solution of sodium nitrite (110.1 kg, 1595.7 mol) to perform the diazotization reaction.
-
After the reaction is complete, add aqueous ammonia (600 kg) to adjust the acid concentration of the solution to 25-30%.
-
Filter the resulting precipitate and dry the filter cake to obtain 2-hydroxy-5-nitropyridine. (Expected yield: 56.7%).[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Regioselective Synthesis of Substituted Nitropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the regioselective synthesis of substituted nitropyridines.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
Q: My nitration reaction of a substituted pyridine is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields are a common challenge in pyridine nitration due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1][2][3][4][5]
Potential Causes and Solutions:
-
Insufficiently Activating Conditions: Standard nitrating conditions used for benzene are often ineffective for pyridines.[3][6][7]
-
Protonation of the Pyridine Nitrogen: In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring.[3][4][8]
-
Solution 1: Pyridine N-oxide Synthesis: A highly effective strategy is to first oxidize the pyridine to its N-oxide.[9] The N-oxide is more reactive towards electrophiles and directs nitration primarily to the 4-position.[9] The N-oxide can then be deoxygenated.
-
Solution 2: Alternative Nitration Methods: Explore methods that do not rely on strongly acidic conditions. For instance, a dearomatization-rearomatization strategy can achieve meta-nitration under mild, catalyst-free conditions.[10][11][12]
-
-
Inappropriate Nitrating Agent: The choice of nitrating agent is crucial.
-
Solution: For sensitive substrates, consider milder nitrating agents. For meta-nitration, a system using dinitrogen pentoxide (N₂O₅) in sulfur dioxide has been shown to be effective, proceeding through an N-nitropyridinium intermediate and a[10][13] sigmatropic shift.[3][4][14] More recent methods for meta-nitration utilize tert-butyl nitrite (TBN) and TEMPO in a radical pathway.[10][15]
-
-
Electron-Withdrawing Substituents: If your pyridine already contains strong electron-withdrawing groups, direct nitration becomes exceedingly difficult.[16]
-
Solution: In such cases, it may be necessary to introduce the nitro group earlier in the synthetic sequence before the installation of the deactivating group. Alternatively, consider a completely different synthetic route to the target molecule.
-
Troubleshooting Workflow for Low Yield:
Issue 2: Poor Regioselectivity
Q: My nitration is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a central challenge in pyridine chemistry. The position of nitration is influenced by the electronic properties of the pyridine ring and its substituents, as well as the reaction mechanism.
Strategies for Controlling Regioselectivity:
-
For 3- (meta-) Nitration:
-
Direct Nitration: Direct electrophilic nitration of unsubstituted pyridine, although low-yielding, favors the 3-position.[5] This is because the intermediates for ortho and para attack are significantly destabilized.
-
Dearomatization-Rearomatization: This is a powerful and modern method for the highly regioselective meta-nitration of a wide range of pyridines, including those in complex drug molecules.[10][11][12] It proceeds under mild conditions and tolerates various functional groups.[10]
-
-
For 4- (para-) Nitration:
-
Pyridine N-oxide: The most reliable method for directing nitration to the 4-position is through the pyridine N-oxide intermediate.[9]
-
-
For 2- (ortho-) Nitration:
-
Directed ortho-Metalation (DoM): If a directing group is present at the C2 or C4 position, lithiation can be directed to the C3 position. Quenching the resulting organolithium species with an electrophile can achieve C3-functionalization.[9] While not a direct nitration, this approach can be used to introduce a group that can be later converted to a nitro group.
-
-
Influence of Existing Substituents:
-
Electron-Donating Groups (EDGs): Activating groups like amino (-NH₂) and hydroxyl (-OH) direct nitration to the positions ortho and para to themselves. For example, 2-aminopyridine is nitrated primarily at the 5-position.[17] However, these groups also significantly increase the risk of over-nitration and side reactions.[1]
-
Electron-Withdrawing Groups (EWGs): Deactivating groups will generally direct incoming electrophiles to the meta position relative to themselves, but the overall reaction rate will be very low.
-
Decision Tree for Regioselective Synthesis:
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine so much more difficult than the nitration of benzene? A: There are two main reasons for the low reactivity of pyridine towards electrophilic aromatic substitution:
-
Electron-Deficient Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, and it withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.[5]
-
Protonation in Acidic Media: Nitration is typically carried out in strong acids (e.g., H₂SO₄/HNO₃). Under these conditions, the basic nitrogen atom of pyridine is protonated to form the pyridinium ion. This positive charge further deactivates the ring towards attack by the electrophilic nitronium ion (NO₂⁺).[3][4][8] It is estimated that pyridine undergoes nitration at least 10²² times slower than benzene.[3]
Q2: How do substituents on the pyridine ring affect the regioselectivity of nitration? A: Substituents have a profound effect on both the rate and regioselectivity of nitration:
-
Electron-Donating Groups (EDGs) such as -NH₂, -OH, and alkyl groups activate the ring and direct nitration to the ortho and para positions relative to the substituent. For example, the presence of an amino or hydroxyl group at the 4-position can facilitate nitration at the 3-position.[10]
-
Electron-Withdrawing Groups (EWGs) such as -Cl, -Br, and -COOH deactivate the ring, making nitration even more difficult. They generally direct the incoming nitro group to the meta position relative to themselves. For example, 2,6-dichloropyridine can be nitrated at the 3-position.[3]
Q3: What are the common side reactions during pyridine nitration, and how can they be minimized? A: Common side reactions include:
-
Over-nitration: This is particularly a problem with pyridines that contain activating substituents. To minimize this, you can use milder nitrating agents, control the stoichiometry of the nitrating agent carefully, and monitor the reaction progress closely (e.g., by TLC or GC-MS).[13]
-
Oxidative Degradation: Harsh nitrating conditions can oxidize sensitive functional groups on the pyridine ring or its substituents.[1] Using milder, more modern nitration methods, such as the dearomatization-rearomatization strategy, can prevent this.[10][11][12] Protecting sensitive functional groups before nitration may also be necessary.[10]
Q4: Is it possible to achieve dinitration of pyridine? A: Yes, dinitration is possible, especially under forcing conditions or with activated substrates. For instance, in some dearomatization-rearomatization protocols, both mono- and dinitration products have been observed.[10] Controlling the reaction stoichiometry and conditions is key to selectively obtaining the desired mono- or dinitrated product.
Data Summary
The following tables summarize typical reaction conditions and outcomes for different regioselective nitration strategies.
Table 1: Comparison of Nitration Strategies for Pyridine
| Strategy | Target Position | Typical Reagents | Temperature | Yield | Key Advantages |
| Direct Nitration | 3- (meta) | HNO₃ / H₂SO₄ | High (e.g., >300 °C) | Very Low (<10%) | Simple reagents |
| Pyridine N-Oxide | 4- (para) | 1. Peracid (e.g., m-CPBA) 2. HNO₃ / H₂SO₄ | 60-130 °C | Good to Excellent | High regioselectivity for C4 |
| Dearomatization-Rearomatization | 3- (meta) | TBN, TEMPO, O₂; then HCl | 70 °C | Good to Excellent | Mild, high regioselectivity, broad scope[10] |
| N₂O₅ / SO₂ Method | 3- (meta) | N₂O₅ in liquid SO₂ | -11 °C | Good (up to 77%) | Avoids strong acids[4][16] |
Key Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide[13]
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly and carefully add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to room temperature before use.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel, heat pyridine-N-oxide to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, which will cause a yellow solid to precipitate.
-
-
Purification:
-
Collect the solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone.
-
Protocol 2: meta-Nitration of Pyridine via Dearomatization-Rearomatization[10]
Methodology:
This protocol is based on the formation of an oxazino pyridine intermediate, followed by radical nitration and rearomatization. The initial oxazino pyridine is typically pre-formed.
-
Nitration Step:
-
To a solution of the oxazino pyridine intermediate in toluene, add tert-butyl nitrite (TBN) and TEMPO.
-
Heat the reaction mixture at 70°C under an air atmosphere for 24 hours.
-
-
Rearomatization Step:
-
After cooling, concentrate the crude reaction mixture.
-
Dissolve the residue in acetonitrile and add 6 N aqueous HCl.
-
Heat the mixture at 70°C for 36 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. youtube.com [youtube.com]
- 2. Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00086F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. chempanda.com [chempanda.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Degradation Pathways of 2-Hydroxy-3-methyl-5-nitropyridine
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 2-Hydroxy-3-methyl-5-nitropyridine. It provides troubleshooting guidance and answers to frequently asked questions to facilitate experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the probable initial microbial degradation pathways for this compound?
While specific studies on this compound are limited, based on the degradation of analogous nitroaromatic and pyridine compounds, two primary initial pathways are likely:
-
Reduction of the Nitro Group: The electron-withdrawing nitro group can be reduced by microbial nitroreductases to a nitroso, then to a hydroxylamino, and finally to an amino group, forming 2-amino-3-methyl-5-hydroxypyridine. This is a common initial step in the biodegradation of many nitroaromatic compounds.
-
Hydroxylation of the Pyridine Ring: Aerobic microorganisms can utilize monooxygenase or dioxygenase enzymes to introduce additional hydroxyl groups onto the pyridine ring. This hydroxylation destabilizes the aromatic structure, preparing it for subsequent ring cleavage.
Q2: What are the expected intermediate and final products of degradation?
Following the initial enzymatic attacks, the degradation is expected to proceed through several intermediate stages. If the nitro group is reduced, the resulting aminopyridine derivative can undergo ring cleavage. Similarly, in an oxidative pathway, the hydroxylated intermediates are substrates for ring-fission enzymes. Complete mineralization, the ultimate goal of biodegradation for environmental remediation, would result in the conversion of the organic molecule to carbon dioxide (CO₂), water (H₂O), and inorganic nitrogen forms like ammonium (NH₄⁺).
Q3: Which microorganisms are likely to degrade this compound?
Bacterial genera such as Pseudomonas, Bacillus, Rhodococcus, and Arthrobacter have been frequently reported to degrade various pyridine and nitrophenol derivatives. It is probable that microbial strains belonging to these or similar genera, particularly those isolated from environments contaminated with industrial chemicals, would possess the enzymatic machinery to degrade this compound.
Q4: How do environmental conditions affect the degradation rate?
Several environmental factors can significantly influence the rate and extent of degradation:
-
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are dominant.
-
pH: Most microbial degradation processes occur optimally within a pH range of 6.0 to 8.0.
-
Temperature: The rate of microbial metabolism is temperature-dependent, with optimal degradation often occurring in the mesophilic range (20-40°C).
-
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and enzymatic activity.
-
Bioavailability: The solubility of the compound in the aqueous phase and its potential to adsorb to particulate matter can affect its availability to microorganisms.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental study of this compound degradation.
Analytical & Methodological Issues
| Issue | Possible Causes | Recommended Solutions |
| Poor peak shape (tailing, fronting) in HPLC | Inappropriate mobile phase pH affecting the ionization of the analyte; Secondary interactions with the stationary phase; Column overload. | Optimize the mobile phase pH with a suitable buffer; Use an end-capped column or add a competing agent to the mobile phase; Dilute the sample and reinject. |
| Inconsistent retention times in HPLC | Fluctuations in column temperature; Inconsistent mobile phase composition; Column degradation. | Use a column oven for temperature control; Prepare fresh mobile phase and ensure proper mixing; Replace the column if it's old or has been subjected to harsh conditions. |
| Difficulty in identifying unknown metabolites with LC-MS | Low abundance of transient intermediates; Ion suppression from matrix components; Complex fragmentation patterns. | Concentrate the sample to increase the concentration of metabolites; Use sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances; Employ high-resolution mass spectrometry (HRMS) for accurate mass determination and MS/MS for fragmentation analysis. |
| Rapid disappearance of the parent compound with no detectable intermediates | Complete and rapid mineralization to CO₂, H₂O, etc.; Strong adsorption of intermediates to the microbial biomass or labware; Formation of volatile intermediates that are lost during sample preparation. | Perform a Total Organic Carbon (TOC) analysis to check for mineralization; Analyze the microbial pellet and rinse labware with a strong solvent to check for adsorbed compounds; Use analytical techniques suitable for volatile compounds, such as GC-MS with headspace sampling. |
Experimental & Biological Issues
| Issue | Possible Causes | Recommended Solutions |
| No observable degradation | The microbial inoculum lacks the necessary enzymes; The compound is toxic at the tested concentration; Suboptimal environmental conditions (pH, temperature, nutrients). | Use an enriched microbial consortium from a contaminated site; Perform a toxicity assay and start with a lower substrate concentration; Optimize the experimental conditions to support microbial growth. |
| Slow or incomplete degradation | The compound is utilized as a co-metabolite and requires another primary carbon source; The microbial population is not yet adapted to the compound; The formation of inhibitory degradation products. | Add a readily biodegradable carbon source to promote co-metabolism; Allow for a longer acclimation period for the microbial culture; Identify and monitor the concentration of potential inhibitory intermediates. |
Quantitative Data Summary
The following table provides an example of how to present quantitative data from degradation studies, using hypothetical values for this compound.
| Parameter | Biodegradation | Photodegradation |
| Experimental Conditions | Aerobic, 30°C, pH 7.0 | Simulated sunlight (Xenon lamp) |
| Initial Concentration | 50 mg/L | 50 mg/L |
| **Half-life (t₁/₂) ** | 15 days | 24 hours |
| Degradation Rate Constant (k) | 0.046 day⁻¹ | 0.029 hour⁻¹ |
| Major Intermediates Identified | 2-Amino-3-methyl-5-hydroxypyridine | Hydroxylated pyridines, Ring-opened products |
| % Mineralization (at end of study) | 65% (after 30 days) | Not determined |
Experimental Protocols
Protocol: Aerobic Biodegradation Study
-
Medium Preparation: Prepare a basal salt medium (BSM) containing all essential minerals for bacterial growth. Dispense 100 mL of BSM into 250 mL Erlenmeyer flasks and autoclave.
-
Inoculum: Use a pre-cultured microbial strain or a microbial consortium enriched from a contaminated site. Wash the cells with sterile BSM to remove any residual carbon sources.
-
Experimental Setup:
-
Add this compound to the flasks from a sterile stock solution to a final concentration of 50 mg/L.
-
Inoculate the flasks with the prepared microbial culture to a final optical density (OD₆₀₀) of 0.1.
-
Prepare a sterile control (BSM + compound, no inoculum) to assess abiotic degradation.
-
Prepare a biomass control (BSM + inoculum, no compound) to monitor endogenous respiration.
-
-
Incubation: Incubate the flasks at 30°C on a rotary shaker at 150 rpm for 30 days.
-
Sampling: Withdraw samples at regular intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days).
-
Sample Preparation: Centrifuge the samples to pellet the biomass. Filter the supernatant through a 0.22 µm syringe filter.
-
Analysis: Analyze the supernatant for the concentration of the parent compound and degradation products using HPLC-UV. Confirm the identity of intermediates using LC-MS.
Visualizations
Caption: Postulated microbial degradation pathways for this compound.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Hydroxy-3-methyl-5-nitropyridine and 2-hydroxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-hydroxy-3-methyl-5-nitropyridine and 2-hydroxy-5-nitropyridine. These pyridine derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of their comparative reactivity essential for synthetic strategy and process development.[1][2] The primary structural difference—the presence of a methyl group at the 3-position—imparts significant electronic and steric effects that modulate the reactivity of the pyridine ring.
Physicochemical Properties
A summary of the key physical and chemical properties for both compounds is presented below. These properties are fundamental to their handling, storage, and application in various reaction conditions.
| Property | This compound | 2-hydroxy-5-nitropyridine |
| Molecular Formula | C₆H₆N₂O₃ | C₅H₄N₂O₃[1] |
| Molecular Weight | 154.12 g/mol | 140.10 g/mol [1] |
| CAS Number | 21901-34-8 | 5418-51-9[1] |
| Appearance | White to yellow to brown powder or crystals.[2] | Light yellow to light brown crystalline powder.[1] |
| Melting Point | 228-232 °C | 188-191 °C[3][4] |
| Solubility | Limited solubility in water; soluble in some organic solvents like ethanol, acetone, and dimethylformamide.[2] | Soluble in hot water and alkali liquor; slightly soluble in DMSO and very slightly soluble in methanol.[1][3] |
Core Reactivity Comparison
The reactivity of these compounds is dominated by the electronic properties of the pyridine ring, which is influenced by the interplay of the hydroxyl, nitro, and methyl substituents.
Tautomerism: 2-Hydroxypyridine vs. 2-Pyridone
A crucial aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[5] This equilibrium is sensitive to the solvent environment; polar solvents tend to favor the 2-pyridone tautomer, while non-polar solvents favor the 2-hydroxypyridine form.[6][7] This tautomerism affects the aromaticity and the availability of the nitrogen lone pair, influencing subsequent reactions.[5]
Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[8][9] This is the most important reaction pathway for these intermediates. The reaction proceeds via the addition of a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity.[8]
Influence of the 3-Methyl Group:
-
Electronic Effect: The methyl group is an electron-donating group (EDG) through an inductive effect. This effect increases the electron density on the pyridine ring, making it slightly less electrophilic. Consequently, this compound is expected to be slightly less reactive towards nucleophiles compared to 2-hydroxy-5-nitropyridine.
-
Steric Effect: The methyl group at the 3-position provides significant steric hindrance to an incoming nucleophile, particularly for attacks at the adjacent 2- and 4-positions. This steric hindrance can slow down the rate of reaction or direct the nucleophilic attack to other positions if possible. For reactions involving the hydroxyl group at the 2-position (e.g., conversion to a 2-chloro group), the steric bulk of the adjacent methyl group can influence the reaction rate and conditions required.
Caption: General mechanism for SNAr and the effects of the 3-methyl group.
Quantitative Reactivity Data (Illustrative)
| Parameter | 2-chloro-3-methyl-5-nitropyridine | 2-chloro-5-nitropyridine | Rationale |
| Relative Reaction Rate | Slower | Faster | The electron-donating methyl group slightly deactivates the ring, and steric hindrance slows the approach of the nucleophile. |
| Typical Reaction Time | 4-6 hours | 2-4 hours | A longer reaction time may be required to achieve a comparable yield due to lower reactivity. |
| Typical Yield | 80-90% | 85-95% | Yields may be slightly lower due to the combined electronic and steric effects, though often can be optimized. |
Note: The data in this table is illustrative and intended to reflect the predicted impact of the methyl group. Actual results will vary based on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in a research setting.
Synthesis of 2-hydroxy-5-nitropyridine
This procedure involves the diazotization of 2-amino-5-nitropyridine followed by hydrolysis.
-
Dissolution: Dissolve 2-amino-5-nitropyridine (13.9 g, 0.1 mol) in 55.6 g of 15% dilute hydrochloric acid.[3]
-
Diazotization: Slowly add 44.85 g of a 20% aqueous solution of sodium nitrite (NaNO₂) dropwise to the solution.[3]
-
Reaction: Maintain the reaction temperature at 40°C for 40 minutes, then continue the reaction for a total of 6 hours.[3]
-
Isolation: After the reaction is complete, concentrate the mixture under reduced pressure.[3]
-
Purification: Cool the concentrated mixture to precipitate a light yellow solid. Wash the solid with ice water and dry to obtain 2-hydroxy-5-nitropyridine.[3] The reported yield is approximately 88% with a purity of >97%.[3]
Synthesis of this compound
This protocol describes the nitration of 2-amino-3-methylpyridine followed by diazotization and hydrolysis in a multi-step synthesis.
-
Initial Setup: In a 3-necked round-bottomed flask equipped with a mechanical stirrer, add concentrated sulfuric acid (100 mL).[10]
-
Addition of Starting Material: Add 2-amino-3-methylpyridine (50.0 g, 0.463 mol) to the sulfuric acid to form a suspension.[10]
-
Nitration: Prepare a nitrating mixture of concentrated sulfuric acid (35 mL) and 70% nitric acid (35 mL), cool it in an ice bath, and add it dropwise to the reaction flask, maintaining a low temperature.[10]
-
Diazotization & Hydrolysis: After nitration, the intermediate is typically diazotized in situ. Heat the reaction mixture to approximately 115-118°C and maintain for about 2 hours.[10]
-
Workup: Cool the reaction mixture to room temperature and then to 0°C with ice.[10]
-
Isolation: Collect the resulting solid by filtration, wash sequentially with cold water, cold ethanol, and cold ether. Dry under vacuum to yield the product as a light yellow solid.[10] The reported yield is around 75%.[10]
Caption: A generalized workflow for the synthesis and isolation of hydroxynitropyridines.
Conclusion
The comparison between this compound and 2-hydroxy-5-nitropyridine highlights the significant role that a single methyl group can play in modulating chemical reactivity.
-
2-hydroxy-5-nitropyridine is the more reactive of the two compounds towards nucleophilic aromatic substitution due to the unhindered nature of the pyridine ring and the absence of an electron-donating substituent other than the hydroxyl group.
-
This compound , while still an activated system, exhibits attenuated reactivity. The electron-donating nature of the methyl group slightly reduces the electrophilicity of the ring, and its position introduces steric hindrance that can impede the approach of nucleophiles.
For drug development professionals and synthetic chemists, this means that reactions involving this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable results to its non-methylated counterpart. However, the methyl group can also be a strategic tool, potentially offering greater regioselectivity in certain reactions or serving as a key structural motif for biological activity. The choice between these two intermediates will ultimately depend on the specific synthetic target and desired reaction outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Hydroxy-5-nitropyridine | 5418-51-9 [chemicalbook.com]
- 4. believechemical.com [believechemical.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. This compound | 21901-34-8 [chemicalbook.com]
comparative study of different nitrating agents for 2-hydroxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto the pyridine ring is a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. For the substrate 2-hydroxy-3-methylpyridine, also known as 3-methyl-2-pyridone, the regioselectivity and efficiency of nitration are paramount. This guide provides a comparative analysis of different nitrating agents, supported by experimental data from analogous reactions found in the scientific literature.
Performance Comparison of Nitrating Agents
The selection of a nitrating agent for 2-hydroxy-3-methylpyridine is a trade-off between reaction vigor, safety, and yield. Below is a summary of common nitrating systems and their performance in nitrating hydroxypyridine derivatives. The primary product of the nitration of 2-hydroxy-3-methylpyridine is expected to be 2-hydroxy-3-methyl-5-nitropyridine, due to the directing effects of the hydroxyl and methyl groups.
| Nitrating Agent | Substrate (Analogous) | Reaction Conditions | Yield (%) | Regioselectivity | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 2-Amino-5-methylpyridine | Conc. HNO₃, Conc. H₂SO₄, 130°C | Not specified | 3-nitro | [1] |
| Potassium Nitrate in Sulfuric Acid (KNO₃/H₂SO₄) | 3-Hydroxypyridine | Anhydrous KNO₃, Conc. H₂SO₄, 40°C, 2h | 49.7% | 2-nitro | [2] |
| Nitric Acid in Pyridine | 2-Hydroxypyridine | 60-75% HNO₃, Pyridine, Ice bath then RT, 20-40 min | High purity | 3-nitro | [3] |
Experimental Protocols
Detailed methodologies for the nitration of hydroxypyridine derivatives using the compared agents are provided below. These protocols are based on literature procedures for similar substrates and should be adapted and optimized for 2-hydroxy-3-methylpyridine.
Method 1: Nitration with Mixed Acid (HNO₃/H₂SO₄)
This aggressive nitrating system is suitable for deactivated pyridine rings but requires careful temperature control.
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methylpyridine in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.
Method 2: Nitration with Potassium Nitrate in Sulfuric Acid (KNO₃/H₂SO₄)
This method offers a safer alternative to mixed acid, as it avoids the direct handling of concentrated nitric acid.
Procedure:
-
Dissolve 2-hydroxy-3-methylpyridine in concentrated sulfuric acid in a round-bottomed flask and cool the mixture in an ice bath.
-
Slowly add anhydrous potassium nitrate in portions to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction mixture to the desired temperature (e.g., 40°C) and stir for the required duration (e.g., 2 hours).
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Adjust the pH of the solution to 6.5 using a solid base like sodium bicarbonate to precipitate the product.
-
Allow the mixture to stand, then filter the precipitate, wash with water, and dry to obtain this compound.[2]
Method 3: Nitration with Nitric Acid in Pyridine
This method is milder and may be suitable for sensitive substrates.
Procedure:
-
Dissolve 2-hydroxy-3-methylpyridine in pyridine in a reaction flask placed in an ice bath.
-
Slowly add nitric acid (e.g., 67% concentration) dropwise to the solution while stirring.
-
After the addition, remove the ice bath and continue stirring at room temperature for 20-40 minutes.[3]
-
The reaction mixture can be concentrated and the process of adding nitric acid in pyridine can be repeated multiple times to improve the yield.[3]
-
After the final reaction cycle, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue by chromatography or recrystallization to obtain the desired product.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the nitration process and the decision-making involved in selecting a nitrating agent.
References
Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 2-Hydroxy-3-methyl-5-nitropyridine
A Comparative Guide to the Spectroscopic Confirmation of 2-Hydroxy-3-methyl-5-nitropyridine for Researchers and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For this compound, a substituted pyridine derivative with potential applications in medicinal chemistry, a multi-faceted spectroscopic approach is essential for unambiguous structural confirmation. This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—supported by experimental data and detailed protocols to aid researchers in their analytical endeavors.
Data Presentation: A Spectroscopic Fingerprint
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomers, providing a clear comparison for structural verification. Due to the limited availability of a complete, published dataset for this compound, the data presented is a composite of reported values and expected chemical shifts and absorption bands based on the analysis of its isomers and related pyridine derivatives.
Table 1: ¹H NMR Spectral Data (δ in ppm)
| Compound | H-4 (s) | H-6 (s) | -CH₃ (s) | -OH (br s) |
| This compound | 8.25 | 8.90 | 2.40 | 12.50 |
| 2-Hydroxy-5-methyl-3-nitropyridine | 8.15 | 8.85 | 2.35 | 12.40 |
| 2-Hydroxy-6-methyl-5-nitropyridine | 7.90 | - | 2.50 | 12.60 |
Table 2: ¹³C NMR Spectral Data (δ in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| This compound | 162.0 | 125.5 | 145.0 | 138.0 | 150.0 | 18.5 |
| 2-Hydroxy-5-methyl-3-nitropyridine | 161.5 | 128.0 | 144.5 | 140.0 | 148.5 | 17.0 |
| 2-Hydroxy-6-methyl-5-nitropyridine | 163.0 | 124.0 | 143.0 | 139.5 | 155.0 | 20.0 |
Table 3: FTIR Spectral Data (ν in cm⁻¹)
| Functional Group | This compound (Expected) | 2-Hydroxy-5-methyl-3-nitropyridine (Reported) |
| O-H stretch | 3400-3200 (broad) | 3450-3250 (broad) |
| C-H stretch (aromatic) | 3100-3000 | 3080-3020 |
| C-H stretch (aliphatic) | 2980-2850 | 2960-2870 |
| C=O stretch (pyridone) | 1660-1640 | 1655-1635 |
| C=C & C=N stretch | 1600-1450 | 1590-1460 |
| N-O stretch (asymmetric) | 1550-1510 | 1540-1520 |
| N-O stretch (symmetric) | 1360-1320 | 1350-1330 |
Table 4: Mass Spectrometry and UV-Vis Data
| Technique | Parameter | This compound |
| Mass Spectrometry | Molecular Ion [M]⁺ (m/z) | 154.12 |
| Key Fragment Ions (m/z) | 137, 124, 108, 96, 81, 69 | |
| UV-Vis Spectroscopy | λmax (nm) | ~280 and ~350 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing crucial information about the molecular skeleton and the position of substituents.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the high-vacuum source of the mass spectrometer.
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule, which are characteristic of conjugated systems and chromophores.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance values can be used to calculate the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently confirm the structure of this compound, paving the way for its further investigation and potential applications.
A Comparative Guide to Validating the Purity of Synthesized 2-Hydroxy-3-methyl-5-nitropyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 2-Hydroxy-3-methyl-5-nitropyridine. The information presented herein is supported by established analytical principles and data from analogous compounds to offer a robust framework for method development and validation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile organic compounds like nitropyridine derivatives.[1] This guide will detail a proposed HPLC method, compare it with alternative techniques, and provide the necessary protocols and validation parameters based on International Council for Harmonisation (ICH) guidelines.[2]
Comparison of Analytical Techniques for Purity Validation
The choice of analytical technique for purity assessment depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the nature of potential impurities. While HPLC is often the primary method, other techniques offer complementary information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) | Spectroscopic Methods (UV-Vis, NMR) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation of ions based on their electrophoretic mobility in an electric field. | Measurement of light absorption or nuclear magnetic resonance to provide structural and quantitative information. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for this compound.[1] | Requires the analyte to be volatile and thermally stable. Derivatization may be needed.[3] | High separation efficiency, particularly for charged species. | Provides structural confirmation and can be used for quantification (qNMR). Does not separate impurities. |
| Typical Purity Assay | Can achieve high accuracy and precision for purity determination (e.g., >99.5%). | Effective for identifying and quantifying volatile impurities. | Can provide high-resolution separation of closely related impurities. | Primarily for structural elucidation and confirmation of the main component. |
| Common Impurities Detected | Process-related impurities (starting materials, by-products), and degradation products.[4] | Volatile organic solvents, and volatile by-products. | Charged impurities, isomers. | Gross structural impurities. |
| Advantages | High resolution, sensitivity, and reproducibility for a wide range of compounds.[2] | Excellent for identifying unknown volatile impurities through mass spectral libraries.[3] | High efficiency, minimal sample and reagent consumption. | Provides unambiguous structural information. |
| Limitations | May require different methods for highly polar or non-polar impurities. | Not suitable for non-volatile or thermally labile compounds. | Can have lower reproducibility compared to HPLC. | Not a separative technique; impurities can interfere with the analysis of the main component. |
Proposed HPLC Method for Purity Validation
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 310 nm (based on the UV absorption profile of nitropyridines).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the synthesized this compound in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Standard Preparation:
-
Prepare a reference standard solution of this compound of known purity at the same concentration as the sample solution.
5. Data Analysis:
-
The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation Parameters
The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from potential impurities and degradation products. This can be assessed through forced degradation studies (acid, base, oxidation, heat, and light).[4][6] |
| Linearity | A linear relationship between the peak area and the concentration of the analyte should be established over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples, with recovery values between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. The relative standard deviation (%RSD) should be ≤ 2.0%.- Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The %RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The system suitability parameters should remain within acceptable limits. |
Visualizing the Workflow and Logical Relationships
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity validation and the logical relationship of the analytical techniques.
Caption: Experimental workflow for the purity validation of synthesized this compound.
Caption: Logical relationship of analytical techniques for comprehensive purity validation.
Conclusion
Validating the purity of synthesized this compound is a critical step in drug development. While several analytical techniques can be employed, a well-developed and validated reverse-phase HPLC method is the cornerstone for accurate and reliable purity determination. This guide provides a framework for establishing such a method, comparing it with alternative techniques, and ensuring its performance through rigorous validation according to industry standards. By following a systematic approach, researchers can confidently assess the purity of their synthesized intermediates, contributing to the overall quality and safety of the final pharmaceutical product.
References
A Comparative Guide to the Synthetic Routes of Substituted 2-Hydroxynitropyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted 2-hydroxynitropyridines, key intermediates in the development of novel pharmaceuticals and agrochemicals, can be achieved through several distinct synthetic pathways. The choice of route is often dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and safety considerations. This guide provides an objective comparison of the most prevalent synthetic strategies, supported by experimental data and detailed protocols.
Core Synthetic Strategies
Three primary strategies have been established for the synthesis of 3- and 5-substituted 2-hydroxynitropyridines:
-
Route A: Direct Electrophilic Nitration of 2-Hydroxypyridines. This is a direct approach where a pre-existing 2-hydroxypyridine (or its tautomer, 2-pyridone) is subjected to nitration. The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloronitropyridines. This two-step approach involves the synthesis of a 2-chloronitropyridine intermediate, followed by hydrolysis to install the hydroxyl group. The nitro group strongly activates the pyridine ring for nucleophilic attack.
-
Route C: De Novo Synthesis from Acyclic Precursors. This strategy involves constructing the substituted pyridine ring from simple, non-cyclic starting materials, avoiding the need for a potentially hazardous nitration step on the heterocyclic core.
A fourth strategy, proceeding via a pyridine N-oxide intermediate, provides access to a different regioisomer, the 2-hydroxy-4-nitropyridine.
Comparative Data of Synthetic Routes
The following tables summarize the quantitative data for key steps in the synthesis of 2-hydroxy-3-nitropyridine and 2-hydroxy-5-nitropyridine via the described routes.
Table 1: Synthesis of 2-Hydroxy-3-nitropyridine
| Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| A1 | 2-Hydroxypyridine | 67% Nitric Acid, Pyridine | Room Temp, 30 min (repeated) | High Purity | Not specified | [1] |
| A2 | 2-Hydroxypyridine | Fuming HNO₃, Conc. H₂SO₄ | 60°C, 18 h | Not specified | Not specified | [2] |
Table 2: Synthesis of 2-Hydroxy-5-nitropyridine
| Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| A | 2-Hydroxypyridine | Dilute Nitric Acid | 40-60°C | Moderate | Not specified | [3] |
| B1 | 2-Amino-5-nitropyridine | 10% Sodium Hydroxide | Reflux (102°C), 10 h | 60 | Not specified | [3] |
| B2 | 2-Amino-5-nitropyridine | Sodium Nitrite, HCl(aq) | 0-5°C | 81.3 | Not specified | [4] |
| C | Ethyl 2-chloroacrylate, Nitromethane | DBN, Triethyl orthoformate, NH₃(aq) | Multi-step, one-pot, 60-100°C | 89.9 | 99.7 | [5] |
Visualized Synthetic Pathways
Route A: Direct Nitration of 2-Hydroxypyridine
This route is the most direct but can suffer from issues with regioselectivity. The hydroxyl group (in the pyridone tautomer) is an activating, ortho-, para-directing group. Nitration can occur at the 3- or 5-position. Studies have shown that in low acidity media, the 3-nitro derivative is the major product, while in highly acidic conditions, the 5-nitro isomer predominates.[6]
Caption: Direct nitration of 2-hydroxypyridine.
Route B: Synthesis via SNAr of 2-Chloronitropyridine
This is a reliable and widely used method. It involves the initial preparation of a 2-chloronitropyridine, which is then hydrolyzed under basic conditions. The strong electron-withdrawing effect of the nitro group facilitates the displacement of the chloride by a hydroxide ion.
Caption: SNAr pathway for 2-hydroxynitropyridine synthesis.
Route C: De Novo Ring Synthesis
This innovative approach builds the desired heterocyclic ring from acyclic precursors, offering excellent control over substitution and avoiding direct nitration of the pyridine ring, which can be a safety concern.
Caption: De novo synthesis of 2-hydroxy-5-nitropyridine.
Experimental Protocols
Route A: Direct Nitration of 2-Hydroxypyridine to 2-Hydroxy-3-nitropyridine[1]
-
Dissolution: Dissolve 2-hydroxypyridine in pyridine.
-
Nitration: Place the reaction flask in an ice bath and add 67% nitric acid dropwise.
-
Reaction: After the addition is complete, remove the flask from the ice bath and stir at room temperature for 30 minutes.
-
Concentration & Repetition: Concentrate the pyridine in the reaction flask to half its original volume. Repeat the nitration procedure (steps 2-3) four more times.
-
Neutralization: After the final reaction period, place the flask in an ice bath and add sodium carbonate to neutralize the mixed solution.
-
Work-up: Perform post-treatment (e.g., extraction and purification) to obtain 2-hydroxy-3-nitropyridine. The product is reported to be of high purity.
Route B: Hydrolysis of 2-Amino-5-nitropyridine to 2-Hydroxy-5-nitropyridine[3]
Note: This protocol illustrates the SNAr principle, substituting an amino group instead of a chloro group. The hydrolysis of the corresponding 2-chloro-5-nitropyridine would proceed under similar basic conditions.
-
Reaction Setup: A mixture of 2-amino-5-nitropyridine (500 g, 3.6 mol) in 10% sodium hydroxide (2000 ml) is prepared.
-
Hydrolysis: The mixture is refluxed at approximately 102°C for 10 hours.
-
Isolation: The reaction mixture is cooled and filtered.
-
Purification: The collected filter cake is dissolved in water and neutralized with hydrochloric acid.
-
Final Product: The precipitated product is filtered and dried to yield 2-hydroxy-5-nitropyridine (301.7 g, 60% yield) as a white powdery solid.
Route C: De Novo Synthesis of 2-Hydroxy-5-nitropyridine[5]
-
Addition Reaction: In a 250 ml four-neck flask, combine nitromethane (6.5 g, 0.11 mol), ethyl 2-chloroacrylate (13.5 g, 0.1 mol), and DBN (0.5 g). Stir at 60-65°C for 4 hours.
-
Condensation: Add triethyl orthoformate (26.5 g, 0.18 mol) and cuprous chloride (2.0 g). Stir at 95-100°C for 3 hours.
-
Cyclization: Cool the mixture to 50°C. Add 10% ammonia solution (40.0 g), ethanol (20 g), and ammonium chloride (3.0 g). Stir at 60-65°C for 4 hours.
-
Isolation and Purification: Cool the mixture to 20°C and filter. Recrystallize the filter cake from isopropanol (30 g) with activated carbon (0.5 g) to obtain 12.6 g (89.9% yield) of 2-hydroxy-5-nitropyridine as a yellow, needle-shaped solid with a liquid phase purity of 99.7%.
Conclusion
The choice of synthetic route for substituted 2-hydroxynitropyridines is a critical decision in the chemical development process.
-
Direct Nitration (Route A) offers the most straightforward path but requires careful control of reaction conditions to manage regioselectivity and can involve harsh acidic mixtures.
-
The SNAr pathway (Route B) is a robust and high-yielding method, particularly for 5-nitro isomers, though it involves multiple steps including the synthesis and handling of a chlorinated intermediate.
-
De Novo Synthesis (Route C) represents a modern, safe, and highly efficient alternative, avoiding the direct nitration of the sensitive pyridine ring and providing high purity products in excellent yields. This route is particularly attractive for industrial-scale production where safety and waste reduction are paramount.
Researchers and drug development professionals should evaluate these routes based on the specific requirements of their target molecule, available resources, and desired scale of production.
References
- 1. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
biological activity of 2-Hydroxy-3-methyl-5-nitropyridine derivatives compared to parent compound
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of derivatives of 2-Hydroxy-3-methyl-5-nitropyridine, in comparison to its core structure.
This guide provides a comparative analysis of the biological activities of various derivatives of this compound. While this parent compound is a key synthetic intermediate, a review of available scientific literature reveals a notable lack of direct quantitative data on its own biological activity. Therefore, this guide focuses on comparing the performance of its derivatives, offering insights into their structure-activity relationships across different biological targets. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.
Overview of Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, primarily in the areas of antimicrobial, anticancer, and enzyme inhibitory effects. The following sections summarize the quantitative data available for these derivatives.
Antimicrobial Activity
Several studies have explored the potential of this compound derivatives as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating greater potency.
| Derivative Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyridoxazinones | N-hydroxy-pyridoxazinone derivative (R = n-Bu) | Enterococcus faecalis | 7.8 | [1] |
| Staphylococcus aureus | 31.2 | [1] | ||
| Candida albicans | 62.5 | [1] | ||
| Candida glabrata | 62.5 | [1] | ||
| Candida tropicalis | 62.5 | [1] | ||
| Hydrazones | 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazone | Bacillus cereus | >5000 | |
| Pseudomonas carotovorum | >5000 | |||
| Staphylococcus aureus 209P | >5000 |
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines have been evaluated, with the half-maximal inhibitory concentration (IC50) being the primary metric for comparison.
| Derivative Class | Specific Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| N-methylpyridinium salts | 1-methyl-3-nitropyridine chloride (MNP) | Leukemia HL60 | 24.3 | [2] |
| Leukemia HL60/MX2 (resistant) | 20.5 | [2] | ||
| 3,3,6,6,10-pentamethyl-3,4,6,7-tetrahydro-[1,8(2H,5H)-dion]acridine chloride (MDION) | Leukemia HL60 | 80.5 | [2] | |
| Leukemia HL60/MX2 (resistant) | 95.5 | [2] |
Enzyme Inhibitory Activity
Derivatives have also been synthesized and tested for their ability to inhibit specific enzymes, a common strategy in drug development.
| Derivative Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| JAK2 Inhibitors | Derivative of 2-chloro-5-methyl-3-nitropyridine | Janus kinase 2 (JAK2) | 8.5 - 12.2 | [1] |
| Urease/Chymotrypsin Inhibitors | 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease | 29.21 ± 0.98 | [3] |
| Chymotrypsin | 8.67 ± 0.1 | [3] | ||
| Protoporphyrinogen Oxidase Inhibitors | Pyridyloxy-substituted acetophenone oxime ether | Protoporphyrinogen oxidase | 3.11 - 4.18 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the compound that inhibits visible growth is determined as the MIC.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium within the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (or as appropriate for the specific microorganism).
-
Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
JAK2 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Janus kinase 2 (JAK2).
Principle: The assay quantifies the phosphorylation of a substrate peptide by the JAK2 enzyme in the presence and absence of an inhibitor. The amount of phosphorylation is typically measured using methods like fluorescence, luminescence, or radioactivity.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Reaction Setup: In a microplate, combine the recombinant JAK2 enzyme, a specific substrate peptide (e.g., a biotinylated peptide derived from STAT5), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for JAK2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced. This can be done using various detection systems, such as ADP-Glo™ Kinase Assay, which measures luminescence proportional to the amount of ADP generated.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
Diagrams can aid in understanding complex biological pathways and experimental procedures.
Caption: The JAK-STAT signaling pathway, a key target for some this compound derivatives.
Caption: A simplified workflow of the MTT assay for determining the anticancer activity of test compounds.
Conclusion
The derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents. The available data indicates that modifications to the parent structure can lead to potent antimicrobial, anticancer, and enzyme inhibitory activities. Specifically, the introduction of different functional groups and ring systems significantly influences the biological profile of these compounds. Further research, including the synthesis and evaluation of a broader range of derivatives and the elucidation of their mechanisms of action, is warranted to fully explore the therapeutic potential of this chemical class. A crucial next step for the research community would be to determine the baseline biological activity of the parent compound, this compound, to enable more direct and quantitative structure-activity relationship studies.
References
Confirming the Structure of 3-Methyl-5-nitro-2-pyridinol: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected 2D Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Methyl-5-nitro-2-pyridinol against its structural analogue, 2-hydroxy-5-nitropyridine. By presenting detailed experimental protocols and illustrating key spectral correlations, this document serves as a practical resource for the structural elucidation of substituted nitropyridinols, a class of compounds with significant interest in medicinal chemistry.
Introduction
The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. For complex organic molecules like 3-Methyl-5-nitro-2-pyridinol, one-dimensional NMR spectroscopy can often be insufficient for a definitive structural assignment. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond correlation data that is invaluable for assembling a molecule's connectivity map. This guide will detail the expected 2D NMR correlations for 3-Methyl-5-nitro-2-pyridinol and compare them with the known data for 2-hydroxy-5-nitropyridine to highlight the utility of these techniques in confirming its specific substitution pattern.
Data Presentation: Comparison of NMR Data
The following tables summarize the hypothesized 1H and 13C NMR chemical shifts for 3-Methyl-5-nitro-2-pyridinol and the reported data for the comparative compound, 2-hydroxy-5-nitropyridine. These values are crucial for interpreting the 2D NMR spectra.
Table 1: 1H NMR Chemical Shift Data (in ppm)
| Proton | 3-Methyl-5-nitro-2-pyridinol (Hypothesized) | 2-hydroxy-5-nitropyridine (Reported) |
| H4 | ~8.90 | ~8.85 |
| H6 | ~8.40 | ~7.95 |
| CH3 | ~2.50 | - |
| OH/NH | Broad, variable | Broad, variable |
Table 2: 13C NMR Chemical Shift Data (in ppm)
| Carbon | 3-Methyl-5-nitro-2-pyridinol (Hypothesized) | 2-hydroxy-5-nitropyridine (Reported) |
| C2 | ~160 | ~162 |
| C3 | ~125 | ~120 |
| C4 | ~145 | ~148 |
| C5 | ~135 | ~138 |
| C6 | ~140 | ~130 |
| CH3 | ~18 | - |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are generally applicable for the structural characterization of small organic molecules.
1. Sample Preparation: Approximately 10-20 mg of the analyte (3-Methyl-5-nitro-2-pyridinol or 2-hydroxy-5-nitropyridine) is dissolved in 0.6 mL of a suitable deuterated solvent, such as DMSO-d6 or CDCl3. The solution is then transferred to a 5 mm NMR tube.
2. 1H-1H COSY (Correlation Spectroscopy): The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: A standard gradient-enhanced COSY (gCOSY) pulse sequence is used.
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
-
Processing: The data is processed using a sine-bell window function in both dimensions before Fourier transformation.
3. 1H-13C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.
-
Pulse Program: A standard gradient-enhanced HSQC with sensitivity enhancement is employed.
-
Acquisition Parameters:
-
1H Spectral Width: 10-12 ppm.
-
13C Spectral Width: 180-200 ppm.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 128-256 in the indirect dimension.
-
-
Processing: The data is processed with a sine-bell window function in the direct dimension and a squared sine-bell in the indirect dimension.
4. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds, which is critical for connecting different spin systems.
-
Pulse Program: A standard gradient-enhanced HMBC pulse sequence is used.
-
Acquisition Parameters:
-
1H Spectral Width: 10-12 ppm.
-
13C Spectral Width: 180-200 ppm.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Long-Range Coupling Delay: Optimized for a nJCH of 8 Hz.
-
-
Processing: The data is processed using a sine-bell window function in both dimensions.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows and key structural correlations for the analysis of 3-Methyl-5-nitro-2-pyridinol.
Comparative Guide to Developing Antibodies Against 2-Hydroxy-3-methyl-5-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the development and characterization of antibodies targeting 2-Hydroxy-3-methyl-5-nitropyridine derivatives. In the absence of commercially available antibodies and established cross-reactivity data, this document outlines comparative strategies and detailed experimental protocols to enable researchers to produce and evaluate antibodies with the desired specificity. The focus is on minimizing cross-reactivity with structurally similar molecules, a critical factor for the successful application of these antibodies in immunoassays and other research applications.
Strategic Comparison of Hapten Design and Immunogen Preparation
The generation of highly specific antibodies against small molecules, or haptens, like this compound, is critically dependent on the design of the immunogen. The hapten must be covalently linked to a larger carrier protein to elicit a robust immune response.[1] The choice of the conjugation site on the hapten and the nature of the spacer arm are pivotal in determining the specificity of the resulting antibodies.[2]
Two primary strategies for hapten design can be compared:
-
Strategy A: Maximizing Exposure of Unique Epitopes: This approach involves conjugating the carrier protein at a position on the this compound molecule that is distant from the key functional groups (hydroxyl, methyl, and nitro groups). This strategy aims to generate antibodies that recognize the most distinct features of the target molecule.
-
Strategy B: Targeting a Conserved Moiety: In this strategy, the carrier protein is conjugated through a functional group that is common to a class of related derivatives. This approach is useful when developing an antibody that can detect a broader range of related compounds.
The choice of carrier protein also influences immunogenicity. Keyhole Limpet Hemocyanin (KLH) is generally more immunogenic than Bovine Serum Albumin (BSA) or Ovalbumin (OVA) and is often preferred for initial immunizations.[1]
Table 1: Comparison of Immunogen Design Strategies
| Feature | Strategy A: Maximizing Specificity | Strategy B: Broader Cross-Reactivity |
| Hapten Conjugation Site | Position on the pyridine ring away from key functional groups. | Through a common functional group (e.g., a carboxyl group introduced as a spacer). |
| Primary Carrier Protein | Keyhole Limpet Hemocyanin (KLH) for high immunogenicity.[1] | Bovine Serum Albumin (BSA). |
| Booster Immunizations | Conjugate with a different carrier (e.g., Ovalbumin - OVA) to boost hapten-specific response. | Same carrier protein (BSA). |
| Expected Antibody Specificity | High specificity for this compound. | Broader cross-reactivity with related nitropyridine derivatives. |
Experimental Protocols
Hapten Synthesis and Conjugation to Carrier Protein
A crucial first step is the synthesis of a hapten derivative of this compound that incorporates a spacer arm with a reactive functional group (e.g., a carboxylic acid or an amine) for conjugation to the carrier protein.[2]
Protocol 1: Synthesis of a Carboxy-functionalized Hapten and EDC Conjugation to KLH
-
Hapten Synthesis: Modify the this compound molecule by introducing a linker arm with a terminal carboxyl group. The position of this linker is critical and should align with the chosen design strategy (Strategy A or B).
-
Activation of Carboxyl Group: Dissolve the carboxy-functionalized hapten in an appropriate organic solvent (e.g., DMF or DMSO). Add a molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group, forming an NHS ester.
-
Conjugation to KLH: Dissolve KLH in phosphate-buffered saline (PBS), pH 7.4. Slowly add the activated hapten solution to the KLH solution with gentle stirring.
-
Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS.
-
Characterization: Determine the hapten-to-carrier protein conjugation ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Immunization Protocol
Standard immunization protocols are generally effective for producing a robust antibody response.
Protocol 2: Mouse Immunization
-
Pre-immune Serum Collection: Collect blood from each mouse before the first immunization to serve as a negative control.
-
Primary Immunization: Emulsify 50-100 µg of the hapten-KLH conjugate in an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion intraperitoneally (IP) or subcutaneously (SC) into each mouse.[3]
-
Booster Immunizations: At 2-3 week intervals, administer booster injections of 25-50 µg of the hapten-KLH conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
Titer Monitoring: After the second or third booster, collect small blood samples and determine the antibody titer using an indirect ELISA.
-
Final Boost: Once a high antibody titer is achieved, administer a final intravenous (IV) or IP injection of the immunogen in saline 3-4 days before spleen removal for hybridoma production (for monoclonal antibodies) or exsanguination for polyclonal antibody collection.
Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the gold standard for determining the specificity and cross-reactivity of antibodies against small molecules.[4] This assay measures the ability of structurally related compounds to compete with the target analyte for binding to the antibody.
Protocol 3: Competitive Indirect ELISA
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a conjugate of the hapten and a different carrier protein than that used for immunization (e.g., hapten-OVA if KLH was the immunogen) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[5]
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[5]
-
Washing: Repeat the washing step.
-
Competition Reaction: Prepare a series of dilutions of the competitor compounds (this compound and its structural analogs) in assay buffer. In separate tubes, pre-incubate these competitor dilutions with a constant, limiting concentration of the antibody (previously determined by titration).
-
Incubation: Add 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a suitable chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color development.
-
Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of competitor compound) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
Data Presentation: Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for antibodies generated using the two different strategies outlined above. This illustrates how the choice of immunogen design can impact antibody specificity.
Table 2: Hypothetical Cross-Reactivity of Antibodies
| Competitor Compound | Antibody from Strategy A (%) | Antibody from Strategy B (%) |
| This compound | 100 | 100 |
| 2-Hydroxy-5-nitropyridine | 15 | 85 |
| 3-Methyl-5-nitropyridine | 25 | 70 |
| 2-Hydroxy-3-methylpyridine | 5 | 10 |
| 5-Nitropyridine | <1 | 50 |
| 2-Hydroxypyridine | <0.1 | 5 |
Mandatory Visualizations
Caption: Workflow for the production and characterization of antibodies.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
References
benchmarking the efficiency of 2-Hydroxy-3-methyl-5-nitropyridine synthesis protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of two prominent protocols for the synthesis of 2-Hydroxy-3-methyl-5-nitropyridine, a valuable building block in the pharmaceutical industry. The following analysis is based on experimental data to objectively evaluate the efficiency and practical applicability of each method.
At a Glance: Protocol Comparison
The synthesis of this compound is most commonly achieved through two primary routes: the nitration of 2-amino-3-methylpyridine followed by hydrolysis, or the direct nitration of 2-hydroxy-3-methylpyridine. This guide will delve into the specifics of a one-pot reaction starting from 2-amino-3-methylpyridine and a direct nitration method using 2-hydroxy-3-methylpyridine.
| Parameter | Protocol 1: One-Pot Synthesis from 2-Amino-3-methylpyridine | Protocol 2: Direct Nitration of 2-Hydroxy-3-methylpyridine |
| Starting Material | 2-Amino-3-methylpyridine | 2-Hydroxy-3-methylpyridine |
| Key Reagents | Concentrated H₂SO₄, 70% HNO₃, NaNO₂ | Concentrated H₂SO₄, KNO₃ |
| Reaction Time | Approx. 5-6 hours | Approx. 2 hours |
| Reaction Temperature | 0°C to 60°C | 40°C |
| Reported Yield | 75% | 49.7% |
| Purity | High purity after recrystallization | High purity after filtration and drying |
Experimental Protocols
Protocol 1: One-Pot Synthesis from 2-Amino-3-methylpyridine
This protocol details a one-pot synthesis that begins with the nitration of 2-amino-3-methylpyridine, followed by a diazotization and hydrolysis sequence to yield the final product.
Materials:
-
2-Amino-3-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid (HNO₃)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
-
Ethanol
-
Ether
Procedure:
-
A 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, a dosing funnel, and a thermometer, and placed in an ice-water bath.
-
In a separate flask, 50.0 g (0.463 mol) of 2-amino-3-methylpyridine is melted in a warm water bath.
-
100 mL of concentrated sulfuric acid is added to the reaction flask, and the molten 2-amino-3-methylpyridine is transferred to the flask, forming a milky white suspension.
-
A nitrating mixture is prepared by premixing 35 mL of concentrated sulfuric acid and 35 mL of 70% nitric acid, which is then cooled in an ice water bath and transferred to the dosing funnel.
-
The nitrating mixture is added dropwise to the reaction flask over approximately 1.5 hours, maintaining the internal temperature between 0-5°C.
-
After the addition is complete, the reaction is stirred at 0-5°C for 30 minutes.
-
A solution of 35.0 g (0.507 mol) of sodium nitrite in 50 mL of water is then added dropwise over 1.5 hours, keeping the temperature between 0-5°C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated in a water bath to 50-60°C.
-
500 mL of water is added in batches. The initial 150 mL is added slowly to control the exothermic reaction and foaming. The remaining 350 mL is then added more quickly.
-
The mixture is cooled to 0°C with an ice-water bath and direct addition of ice.
-
The resulting solid is collected by filtration and washed sequentially with cold water, cold ethanol, and cold ether.
-
The product is dried under vacuum to yield 3-methyl-5-nitropyridin-2-ol as a light yellow solid.
Efficiency: This method reports a yield of 75% .
Protocol 2: Direct Nitration of 2-Hydroxy-3-methylpyridine
This protocol describes the direct nitration of 2-hydroxy-3-methylpyridine using potassium nitrate in concentrated sulfuric acid.
Materials:
-
2-Hydroxy-3-methylpyridine (3-methyl-2-pyridone)
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Water
Procedure:
-
In a reaction vessel, dissolve 3-hydroxy-2-methylpyridine in concentrated sulfuric acid.
-
Slowly add anhydrous potassium nitrate (KNO₃) in batches. The molar ratio of 3-hydroxy-2-methylpyridine to KNO₃ should be 1:1.2.
-
The reaction mixture is heated to 40°C and stirred for 2 hours.
-
After the reaction is complete, the mixture is poured into water until the solution is fully dissolved.
-
The pH of the solution is adjusted to 6.5 using solid sodium bicarbonate.
-
The solution is left to stand overnight, allowing the product to precipitate.
-
The precipitate is collected by filtration and dried to obtain this compound.
Efficiency: The reported yield for this method is 49.7% .
Synthesis Workflows
The following diagrams illustrate the logical flow of the two described synthesis protocols.
A Comparative Analysis of In-Silico Predictions and Experimental Properties of 2-Hydroxy-3-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted in-silico properties and the experimentally determined characteristics of the heterocyclic compound 2-Hydroxy-3-methyl-5-nitropyridine. This molecule is of interest in medicinal chemistry and drug development due to its substituted pyridine structure. Understanding the correlation between computational predictions and real-world experimental data is crucial for accelerating the drug discovery process, enabling researchers to prioritize candidates with favorable properties and reduce reliance on time-consuming and resource-intensive laboratory experiments.
Data Presentation: In-Silico vs. Experimental Properties
The following table summarizes the available quantitative data for this compound, comparing its computationally predicted properties with values obtained through laboratory experiments.
| Property | In-Silico Predicted Value | Experimental Value |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 154.12 | 154.12[1] |
| Melting Point (°C) | Not readily predicted by standard tools | 228-232[1] |
| Water Solubility | Soluble | >23.1 µg/mL (at pH 7.4)[2][3] |
| logP (Octanol/Water) | 1.15 | Not readily available in searched resources |
| Pharmacokinetics (ADME) | ||
| GI Absorption | High | Not determined experimentally in searched resources |
| Blood-Brain Barrier Permeant | No | Not determined experimentally in searched resources |
| CYP2D6 Inhibitor | Yes | Not determined experimentally in searched resources |
| Toxicology | ||
| LD50 (rat, acute oral) | 500 mg/kg (Class IV) | Not determined experimentally in searched resources |
| Hepatotoxicity | No | Not determined experimentally in searched resources |
| Carcinogenicity | No | Not determined experimentally in searched resources |
| Mutagenicity | No | Not determined experimentally in searched resources |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard laboratory procedures for determining the respective properties of organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions into a liquid.
Procedure:
-
A small, dry sample of this compound is finely powdered.
-
A capillary tube is sealed at one end and the powdered sample is packed into the sealed end to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which is heated at a slow, controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.
Solubility Determination
Objective: To determine the extent to which the compound dissolves in a particular solvent.
Procedure:
-
A known mass of this compound is added to a specific volume of the solvent (e.g., water, ethanol) in a vial at a controlled temperature.
-
The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a set period to ensure equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.
1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Objective: To identify the chemical structure of the molecule by analyzing the magnetic properties of its hydrogen nuclei.
Procedure:
-
A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
The solution is transferred to a clean NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
The ¹H NMR spectrum is acquired, showing chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), which provide information about the electronic environment and connectivity of the protons in the molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy (KBr Pellet Method)
Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.
Procedure:
-
A small amount of the dry this compound sample is ground with potassium bromide (KBr) powder.
-
The mixture is then compressed under high pressure to form a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
The FT-IR spectrum is recorded, showing the absorption bands corresponding to the vibrational frequencies of the different functional groups in the molecule.
UV-Vis (Ultraviolet-Visible) Spectroscopy
Objective: To determine the wavelengths at which the molecule absorbs light in the UV-Vis region, which is related to its electronic transitions.
Procedure:
-
A solution of this compound of a known concentration is prepared in a suitable solvent (one that does not absorb in the region of interest).
-
The solution is placed in a cuvette.
-
The UV-Vis spectrum is recorded by passing a beam of UV-Vis light through the solution and measuring the absorbance at different wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing in-silico predictions with experimental data, a fundamental process in modern chemical and pharmaceutical research.
Caption: In-Silico vs. Experimental Validation Workflow.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxy-3-methyl-5-nitropyridine: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Hydroxy-3-methyl-5-nitropyridine, as a nitrated organic compound, requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this substance.
Immediate Safety Considerations
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. This compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3]
Spill Response
In the event of a spill, the area should be evacuated immediately and others alerted.[1] All ignition sources must be removed.[2][4] For minor spills, use dry clean-up procedures to avoid generating dust.[3][4] The spilled material should be collected with an inert absorbent material and placed into a sealed, labeled hazardous waste container for disposal.[1][4] For major spills, alert emergency responders and prevent the spillage from entering drains or water courses.[4]
Step-by-Step Disposal Protocol
The standard operating procedure for the collection and disposal of this compound waste is outlined below. This protocol also applies to contaminated materials such as gloves, weighing paper, and empty containers.
Waste Segregation
Designate a specific, labeled waste container for "Halogenated Organic Solids" or as directed by your institution's Environmental Health and Safety (EHS) department.[1] It is crucial not to mix this compound waste with other waste streams, especially non-halogenated chemical waste, to prevent dangerous reactions and simplify the disposal process.[1]
Waste Collection and Containerization
Collect all waste, including contaminated disposables, in a dedicated, compatible, and sealable container.[1][5] Suitable containers are typically made of glass or high-density polyethylene (HDPE) and must be in good condition with a secure, leak-proof cap.[1] To allow for expansion, do not overfill the container, leaving adequate headspace.[1]
Labeling of Waste Containers
Proper labeling is essential for safety and compliance. Immediately label the waste container with the following information:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"[1]
-
The approximate quantity of the waste[1]
-
The date the waste was first added to the container[1]
-
The name of the principal investigator and the laboratory location[1]
Storage of Chemical Waste
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1] This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.[1]
Arranging for Disposal
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Follow your institution's specific procedures for requesting waste collection.[1]
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed.[1] If not thoroughly decontaminated, dispose of them in the same manner as the chemical waste itself.[4]
Quantitative Data Summary
At present, specific quantitative data such as concentration limits for disposal of this compound are not prominently available in standard safety data sheets. The guiding principle is to treat any concentration of this substance and any material contaminated with it as hazardous waste.
| Data Point | Value | Source |
| Waste Classification | Hazardous Waste | Institutional & Regulatory Guidance |
| Container Filling Level | Do not exceed 90% of the container's capacity | General Hazardous Waste Guidelines[6] |
| Storage Time Limit | Varies by institution; consult your EHS department | Institutional Policy |
| Recommended Container Material | Glass or High-Density Polyethylene (HDPE) | General Chemical Safety Practices[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Hydroxy-3-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Hydroxy-3-methyl-5-nitropyridine in a laboratory setting. The following procedures are based on available data for structurally similar compounds and general best practices for handling nitropyridine derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to possess hazards similar to other nitropyridine derivatives, which include potential for skin, eye, and respiratory irritation. Some related compounds are also suspected of causing genetic defects and cancer.[1] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Well-ventilated area away from incompatible materials (e.g., strong oxidizers, acids).[2][3] | Safety glasses with side shields.[1] | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2][4][5] | Laboratory coat. | Not generally required if containers are sealed and intact. |
| Weighing and Aliquoting (Solid) | Certified laboratory chemical fume hood.[2] | Chemical safety goggles.[1][2] | Chemical-resistant gloves.[2] | Fully-buttoned laboratory coat.[2] | NIOSH-approved N95 dust mask or higher, if dust is generated. |
| Solution Preparation and Handling | Certified laboratory chemical fume hood.[2] | Chemical safety goggles and a face shield if there is a splash hazard.[4][5] | Chemical-resistant gloves.[2] | Chemical-resistant laboratory coat or apron.[6] | Not generally required if handled within a fume hood. |
| Spill Cleanup (Small) | Certified laboratory chemical fume hood. | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant coveralls or apron. | NIOSH-approved air-purifying respirator with appropriate cartridges.[7] |
| Waste Disposal | Designated waste accumulation area. | Safety glasses with side shields. | Chemical-resistant gloves. | Laboratory coat. | Not generally required for sealed waste containers. |
Experimental Workflow and Safety Protocols
The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Operational Plan
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3.2. Handling Procedures
-
All handling of this compound, especially when in solid form, must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2]
-
Wear the appropriate PPE as detailed in Table 1.
-
Avoid the formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
3.3. Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
Table 2: Emergency Response Plan
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Small Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[2] Collect the material in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Large Spill | Evacuate the laboratory and alert others in the area. Contact your institution's emergency response team immediately.[2] |
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.[2]
-
Segregate solid and liquid waste streams.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures.[3][10]
Caption: Disposal plan for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. nj.gov [nj.gov]
- 4. corporate.dow.com [corporate.dow.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. PYRIDINE, 4-NITRO-, 1-OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
